molecular formula C12H14N4O B7842051 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Katalognummer: B7842051
Molekulargewicht: 230.27 g/mol
InChI-Schlüssel: OPMYLPNSENHHOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-piperidin-4-yl-5-pyridin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-6-14-10(3-1)12-16-15-11(17-12)9-4-7-13-8-5-9/h1-3,6,9,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMYLPNSENHHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unveiling the Therapeutic Potential of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole: A Dual-Targeting Scaffold for Tankyrase and PARP Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical scaffold 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole represents a highly versatile and potent pharmacophore in modern oncology and drug discovery. Originally utilized as a critical building block in the synthesis of quinazolinone derivatives[1], this specific moiety has emerged as a privileged structure for targeting the Poly(ADP-ribose) polymerase (PARP) superfamily—specifically Tankyrases (TNKS1/PARP5a and TNKS2/PARP5b) and PARP1/2[2].

By exploiting unique binding kinetics within the extended adenosine and induced pockets of the PARP catalytic domain, oxadiazole derivatives overcome the limitations of traditional nicotinamide-competitive inhibitors[3]. This technical guide explores the mechanistic rationale, structural-activity relationships (SAR), and self-validating experimental protocols required to evaluate this scaffold's therapeutic potential in Wnt/β-catenin driven and BRCA-deficient malignancies.

Mechanistic Rationale: Targeting the PARP Superfamily

Tankyrase 1/2 (TNKS1/2) and Wnt/β-Catenin Modulation

The Wnt/β-catenin signaling pathway is a fundamental driver of cellular proliferation and is frequently hyperactivated in colorectal and other cancers[4]. Tankyrases are key positive regulators of this pathway.

The Causality of Inhibition: Under basal conditions, TNKS1 and TNKS2 bind to and PARsylate Axin—a core component of the β-catenin destruction complex. This post-translational modification marks Axin for proteasomal degradation, thereby stabilizing cytoplasmic β-catenin, which translocates to the nucleus to drive oncogenic transcription (e.g., c-Myc)[5]. When the 1,3,4-oxadiazole scaffold inhibits the catalytic activity of TNKS, Axin PARsylation is halted. Axin accumulates, the destruction complex is stabilized, and β-catenin is phosphorylated and destroyed, effectively silencing Wnt signaling[4].

WntPathway TNKS Tankyrase 1/2 (Active) Axin Axin / APC / GSK3β (Destruction Complex) TNKS->Axin PARsylates & Degrades (Without Inhibitor) Inhibitor Oxadiazole Scaffold (Inhibitor) Inhibitor->TNKS Binds Adenosine Pocket bCat β-Catenin (Cytoplasmic) Axin->bCat Phosphorylates (When Stabilized) Degradation Proteasomal Degradation bCat->Degradation Destroys β-Catenin Nucleus TCF/LEF Transcription (Oncogenic Wnt Targets) bCat->Nucleus Translocates (If Wnt Active)

Fig 1: Mechanism of Wnt/β-Catenin pathway silencing via Tankyrase inhibition.

PARP1/2 and Synthetic Lethality

Beyond Tankyrases, the oxadiazole scaffold exhibits potent binding to PARP1, an enzyme critical for single-strand DNA break repair. In tumors harboring BRCA1/2 mutations (homologous recombination deficiency), inhibiting PARP1 induces synthetic lethality[2]. The oxadiazole moiety not only blocks catalytic activity but can also trap PARP on damaged DNA, causing lethal double-strand breaks during replication[6].

Structural-Activity Relationship (SAR) & Binding Kinetics

The unique efficacy of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole relies on the synergistic interaction of its three primary moieties within the NAD+ binding groove:

  • The 1,3,4-Oxadiazole Core: Unlike first-generation inhibitors (e.g., XAV939) that competitively bind the nicotinamide pocket, the 1,3,4-oxadiazole ring preferentially targets the extended adenosine binding pocket or an induced pocket of the PARP domain[3]. The nitrogen atoms of the oxadiazole ring form critical, high-affinity hydrogen bonds with backbone amides (such as Asp1198 in TNKS1)[3].

  • The Piperidin-4-yl Group: Replacing traditional unsaturated heterocycles with a saturated cyclic amine (piperidine) drastically improves the pharmacokinetic (PK) profile. It enhances aqueous solubility, cell penetration, and contributes to low nanomolar cellular efficacy (EC50)[2].

  • The Pyridin-2-yl Group: This moiety provides essential steric bulk and dipole interactions. It engages in π-stacking within the hydrophobic regions of the binding groove, orienting the oxadiazole core for optimal hydrogen bonding[7].

Quantitative Profiling & Comparative Efficacy

To contextualize the potency of oxadiazole-piperidine derivatives, it is essential to compare their biochemical profiles against clinical standards. The shift from nicotinamide to adenosine pocket binding generally yields superior isoform selectivity and lower IC50 values.

Compound / Scaffold ClassPrimary Target(s)Binding ModeEnzymatic IC50 (nM)Cellular EC50 (nM)
Oxadiazole-Piperidine Derivatives TNKS1/2, PARP1Adenosine / Induced Pocket1.0 – 63.03.7 – 150.0
G007-LK (Oxadiazole analog) TNKS1/2Adenosine Pocket< 10.0~15.0
XAV939 (Standard) TNKS1/2Nicotinamide Pocket~11.0~100.0
Olaparib (Standard) PARP1/2Nicotinamide Pocket~5.0~3.2 (BRCA-mut)

(Data synthesized from[2],[4],[8].)

Self-Validating Experimental Workflows

To rigorously validate derivatives of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, researchers must employ a multi-tiered, self-validating workflow. This ensures that biochemical potency translates to specific cellular target engagement without off-target cytotoxicity.

Workflow Step1 Biochemical Assay (PARP/TNKS IC50) Step2 Target Engagement (Axin Stabilization WB) Step1->Step2 IC50 < 100nM Step3 Functional Readout (TOPFlash Reporter) Step2->Step3 Confirmed Step4 Orthogonal Validation (Cell Viability/Apoptosis) Step3->Step4 Dose-Dependent

Fig 2: Multi-tiered workflow for validating oxadiazole-based PARP/TNKS inhibitors.

Protocol 1: In Vitro TNKS/PARP Enzymatic Profiling

Purpose: Establish the baseline biochemical IC50 using a colorimetric/fluorometric PARP assay. Causality: Measures the direct inhibition of NAD+ to poly(ADP-ribose) conversion by the recombinant enzyme, isolating the drug-target interaction from cellular variables[2].

  • Preparation: Coat 96-well plates with histone proteins. Add recombinant TNKS1, TNKS2, or PARP1 enzyme.

  • Compound Addition: Add the oxadiazole derivative in a 10-point dose-response titration (e.g., 0.1 nM to 10 µM). Include Olaparib or XAV939 as positive controls, and DMSO as a vehicle negative control.

  • Reaction: Initiate the reaction by adding biotinylated NAD+. Incubate for 30 minutes at room temperature.

  • Detection: Wash the plate, add Streptavidin-HRP, and subsequently add a colorimetric substrate (e.g., TMB).

  • Validation: The assay is self-validating if the DMSO control shows maximum absorbance (uninhibited PARsylation) and the positive control yields an IC50 matching literature values.

Protocol 2: Cellular Target Engagement via Axin Stabilization

Purpose: Confirm that the compound penetrates the cell membrane and engages TNKS in a physiological environment. Causality: Axin is the direct substrate of TNKS. If the inhibitor works, TNKS-mediated PARsylation halts, and Axin escapes proteasomal degradation. A dose-dependent accumulation of Axin protein is an irrefutable biomarker of on-target engagement[9].

  • Cell Culture: Plate SW480 or DLD-1 colorectal cancer cells (which harbor constitutively active Wnt signaling) in 6-well plates.

  • Treatment: Treat cells with the oxadiazole derivative at 1x, 5x, and 10x the biochemical IC50 for 24 hours.

  • Lysis & Western Blot: Lyse cells using RIPA buffer with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with anti-Axin1/2 primary antibodies. Use anti-β-actin or anti-GAPDH as a loading control.

  • Validation: A successful experiment will show a clear, dose-dependent thickening of the Axin band relative to the loading control.

Protocol 3: Functional Readout via TOPFlash Reporter Assay

Purpose: Quantify the downstream functional consequence of TNKS inhibition on Wnt signaling. Causality: The Wnt pathway culminates in β-catenin binding to TCF/LEF transcription factors. The TOPFlash plasmid contains TCF/LEF binding sites upstream of a luciferase gene. This provides a direct, quantifiable luminescent readout of Wnt pathway silencing[5].

  • Transfection: Co-transfect SW480 cells with the TOPFlash reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency).

  • Treatment: 24 hours post-transfection, treat cells with the oxadiazole derivative.

  • Measurement: After 24 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Validation: Calculate the ratio of Firefly to Renilla luminescence. A valid inhibitor will show a dose-dependent decrease in the normalized TOPFlash signal, confirming the functional shutdown of oncogenic transcription.

Future Perspectives & Clinical Translation

The 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole scaffold represents a paradigm shift in PARP and Tankyrase inhibitor design. By shifting the binding preference toward the adenosine pocket, researchers can achieve unprecedented isoform selectivity, reducing the hematological toxicities often associated with pan-PARP inhibitors. Future drug development efforts should focus on optimizing the piperidine nitrogen functionalization to fine-tune oral bioavailability and blood-brain barrier penetrance for the treatment of Wnt-driven glioblastomas and advanced colorectal carcinomas.

Sources

Navigating the Pharmacokinetic Landscape: In Silico ADMET Prediction for Novel Oxadiazole Bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

The transition from a promising in vitro hit to a viable clinical candidate is fraught with pharmacokinetic pitfalls. Historically, poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles have been the leading cause of late-stage drug attrition. To circumvent this, the integration of in silico ADMET prediction into the early stages of drug design is no longer optional; it is a foundational imperative.

This technical guide explores the mechanistic rationale and computational methodologies for evaluating novel oxadiazole derivatives —a class of highly versatile bioisosteres that have revolutionized modern medicinal chemistry.

The Mechanistic Rationale: Why Oxadiazoles?

Oxadiazoles are five-membered heteroaromatic rings containing two carbons, two nitrogens, and one oxygen atom. In drug design, the 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers are frequently deployed as bioisosteric replacements for metabolically labile ester and amide functionalities[1].

The Causality of Bioisosteric Replacement

Amides and esters are highly susceptible to enzymatic cleavage by widespread endogenous amidases and esterases, leading to rapid metabolic clearance and short in vivo half-lives. By replacing these groups with an oxadiazole ring, medicinal chemists achieve a dual objective:

  • Steric and Electronic Mimicry: The oxadiazole ring mimics the planar geometry and electron distribution of the carbonyl group, maintaining critical hydrogen-bond interactions with the biological target[2].

  • Hydrolytic Immunity: The aromatic nature of the oxadiazole ring renders it entirely resistant to hydrolytic cleavage, drastically enhancing metabolic stability[3]. Furthermore, the specific positioning of the nitrogen atoms modulates the hydrogen bond acceptor strength, allowing for precise tuning of the molecule's lipophilicity and aqueous solubility.

Bioisosterism Amide Labile Amide/Ester (High Hydrolysis Risk) Oxadiazole Oxadiazole Bioisostere (1,2,4- or 1,3,4-) Amide->Oxadiazole Bioisosteric Replacement Stability Metabolic Stability (Amidase/Esterase Evasion) Oxadiazole->Stability Steric Shielding Lipophilicity Modulated Lipophilicity (Membrane Permeation) Oxadiazole->Lipophilicity H-Bond Tuning Target Target Binding (Maintained Affinity) Stability->Target Lipophilicity->Target

Mechanistic pathway of oxadiazole bioisosteric replacement enhancing ADMET profiles.

Quantitative ADMET Profiling of Oxadiazoles

When evaluating oxadiazole libraries in silico, we observe distinct pharmacokinetic trends based on the regioisomer used. The table below synthesizes consensus predictive data from recent studies targeting EGFR inhibition[4] and anti-tubercular activity[5].

Table 1: Consensus In Silico ADMET Profile of Substituted Oxadiazole Derivatives

Pharmacokinetic Parameter1,2,4-Oxadiazole Derivatives1,3,4-Oxadiazole DerivativesMechanistic Implication
Molecular Weight 350 - 495 g/mol 300 - 450 g/mol Strict compliance with Lipinski’s Rule of Five ensures favorable oral bioavailability.
LogP (Lipophilicity) 2.5 - 4.52.0 - 3.9Moderate-to-high lipophilicity favors passive lipid bilayer permeation[4].
H-Bond Acceptors 4 - 63 - 5The N and O atoms act as strong acceptors, anchoring the ligand in target binding pockets.
CYP450 Inhibition Low/ModerateLow (Evades CYP3A4)Reduced risk of drug-drug interactions (DDIs) compared to parent compounds[6].
BBB Permeability Moderate to HighVariableHighly tunable; can be optimized for CNS targets or restricted to prevent neurotoxicity.
AMES Toxicity NegativeNegativeThe core heteroaromatic ring lacks structural alerts for mutagenicity[5].

Self-Validating Protocol: Consensus ADMET Modeling

A critical failure point in computational chemistry is the over-reliance on a single predictive algorithm. To establish trustworthiness , an in silico protocol must be a self-validating system. We achieve this through Orthogonal Algorithm Selection and Applicability Domain (AD) verification.

Step-by-Step Methodology for High-Confidence ADMET Prediction

Step 1: Ligand Preparation and Conformational Search

  • Action: Import the 2D oxadiazole structures (SMILES format) into a preparation suite (e.g., LigPrep).

  • Causality: 2D structures lack the stereochemical and protonation state data required for accurate physicochemical descriptor calculation. Generate 3D conformers at physiological pH (7.4) and minimize energy using an OPLS force field.

Step 2: Orthogonal Algorithm Deployment

  • Action: Process the optimized ligands through two fundamentally different predictive engines:

    • SwissADME: Utilizes fragment-based physicochemical descriptors (e.g., BOILED-Egg model for gastrointestinal absorption and BBB permeation).

    • pkCSM: Utilizes graph-based structural signatures to predict pharmacokinetic and toxicity endpoints[7].

  • Causality: If a fragment-based model and a graph-based model both predict high intestinal absorption, the consensus drastically reduces the false-positive rate.

Step 3: Applicability Domain (AD) Verification

  • Action: Calculate the structural fingerprints (e.g., Morgan fingerprints) of your novel oxadiazoles and compare them against the training sets of the predictive software.

  • Causality: Machine learning models cannot accurately predict properties for chemical spaces they have never "seen." If your derivative falls outside the AD, the prediction is flagged as low-confidence and must be verified via in vitro assays.

Step 4: Target-Specific Molecular Docking (Toxicity/Clearance Validation)

  • Action: If consensus scoring flags a compound as a potent CYP3A4 inhibitor, validate this mechanistically by docking the compound into the CYP3A4 crystal structure (e.g., PDB ID: 1TQN) using AutoDock Vina or PyRx[6].

  • Causality: Docking provides a 3D structural rationale for the 2D prediction. If the oxadiazole nitrogen coordinates tightly with the heme iron of the CYP enzyme, the in silico toxicity alert is structurally validated.

ADMET_Workflow Start Oxadiazole Library LigandPrep Ligand Preparation (3D & Minimization) Start->LigandPrep PhysChem Physicochemical Profiling (Lipinski, LogP) LigandPrep->PhysChem ADME ADME Prediction (SwissADME, pkCSM) PhysChem->ADME Tox Toxicity Screening (AMES, Hepatotoxicity) ADME->Tox Docking Target Docking (CYP450 / Receptors) Tox->Docking Consensus Consensus Scoring & AD Validation Docking->Consensus Lead Optimized Lead Compound Consensus->Lead

In Silico ADMET and Consensus Scoring Workflow for Oxadiazole Derivatives.

Case Studies: Target-Specific Workflows in Action

Oncology: 1,3,4-Oxadiazoles as EGFR Inhibitors

In the pursuit of novel treatments for Hepatocellular Carcinoma (HCC), researchers designed a virtual library of 1,3,4-oxadiazole derivatives targeting the EGFR protein kinase pathway. Utilizing in silico ADMET screening, compounds were filtered for optimal drug-likeness (LogP 2.0–3.9). Subsequent molecular docking (PDB ID: 1M17) revealed that optimized oxadiazole derivatives achieved superior binding affinities (docking scores up to -148.27 kcal/mol) compared to standard drugs like Afatinib, driven by robust hydrogen bonding with Met769 and Thr766[4]. Further consensus modeling using SwissADME and pkCSM confirmed their viability as non-toxic, highly bioavailable lead compounds[7].

Infectious Disease: 1,2,4-Oxadiazoles against MDR-TB

To combat Multi-Drug Resistant Mycobacterium tuberculosis (MDR-TB), a series of 3,5-disubstituted-1,2,4-oxadiazoles were evaluated. In silico ADMET predictions were utilized early to confirm that these compounds possessed satisfactory pharmacokinetic properties without tumorigenic or mutagenic liabilities. Molecular docking and dynamic simulations subsequently validated the polyketide synthase (Pks13) enzyme as the putative target, establishing a clear, self-validating link between the in silico safety profile and the in vitro mechanism of action[5].

Conclusion

The integration of the oxadiazole moiety into drug discovery represents a masterclass in bioisosteric design, effectively neutralizing the metabolic liabilities of amides and esters. However, the true potential of these derivatives can only be unlocked through rigorous, self-validating in silico ADMET workflows. By demanding orthogonal algorithmic consensus and strict adherence to Applicability Domains, computational scientists can confidently elevate oxadiazole hits into clinically viable lead compounds.

References

  • International Journal of Advanced Research. Oxadiazole derivatives as potential egfr protein kinase inhibitors: prediction of in-silico admet properties and molecular docking study. Available at:[Link]

  • Journal of Applied Pharmaceutical Research. In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Available at:[Link]

  • ResearchGate. In silico molecular screening and ADMET evaluation of 2,5-disubstituted-1,3,4-oxadiazole derivatives for anticancer potential. Available at:[Link]

  • Bentham Science Publishers. Molecular Modeling of some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer. Available at: [Link]

  • Taylor & Francis. In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis. Available at:[Link]

  • PubMed. Bioisosterism: 1,2,4-Oxadiazole Rings. Available at:[Link]

  • ACS Publications. Oxadiazoles in Medicinal Chemistry. Available at:[Link]

Sources

Molecular Docking Studies of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole: A Multi-Target Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole framework represents a highly privileged, multi-target pharmacophore. By integrating a flexible, basic piperidine ring, a rigid 1,3,4-oxadiazole bioisostere, and an aromatic pyridine moiety, this compound exhibits exceptional binding versatility.

This technical whitepaper provides an in-depth computational methodology and molecular docking analysis of this scaffold. We focus on two highly validated therapeutic targets where 1,3,4-oxadiazole derivatives have demonstrated profound efficacy: Cyclooxygenase-2 (COX-2) for anti-inflammatory applications[1], and Enoyl-acyl carrier protein reductase (InhA) for antitubercular drug development[2].

Pharmacophore Deconstruction & Structural Rationale

To understand the docking behavior of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, we must first deconstruct the causality behind its structural components:

  • The 1,3,4-Oxadiazole Core: Acting as a rigid, flat linker, the 1,3,4-oxadiazole ring is a well-established bioisostere for amides and esters[3]. It improves the metabolic stability of the molecule while providing two nitrogen atoms that act as potent hydrogen-bond acceptors. This is critical for anchoring the molecule in polar enzymatic pockets[4].

  • The Piperidine Ring: The aliphatic piperidine ring introduces a basic secondary amine (pKa ~10.4). At physiological pH, this nitrogen is protonated, enabling strong electrostatic interactions (salt bridges) with acidic amino acid residues (e.g., Glutamate or Aspartate) within the target receptor. Its conformational flexibility allows the molecule to adapt to varying pocket topologies.

  • The Pyridine Ring: The pyridine moiety provides both a hydrophobic π -system for π−π stacking interactions with aromatic residues (like Tyrosine or Phenylalanine) and an additional nitrogen atom for directional hydrogen bonding. In pyridine-embedded oxadiazoles, this feature is known to enhance lipophilicity and target affinity[5].

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the molecular docking workflow must be treated as a self-validating system. The following step-by-step protocol outlines the exact parameters required to evaluate this scaffold.

Step-by-Step Docking Protocol

Note: This protocol assumes the use of standard industry suites such as Schrödinger Maestro or AutoDock Vina.

  • Ligand Preparation (Epik & OPLS4):

    • Action: Generate the 3D conformation of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole.

    • Causality: We utilize the OPLS4 force field because it accurately parameterizes nitrogen-rich heterocycles, minimizing steric clashes. Epik is used to predict the ionization state at pH 7.4 ± 0.2, ensuring the piperidine nitrogen is correctly protonated to reflect physiological conditions.

  • Protein Preparation:

    • Action: Import crystal structures for COX-2 (e.g., PDB ID: 6BL4) and InhA (e.g., PDB ID: 4TZK). Remove water molecules beyond 3 Å of the active site, add missing hydrogen atoms, and assign bond orders.

    • Causality: Raw PDB files often lack hydrogen atoms and contain crystallization artifacts. Proper preparation resolves overlapping side chains and optimizes the hydrogen-bond network, preventing false-positive steric clashes during docking.

  • Receptor Grid Generation:

    • Action: Define a bounding box (typically 20 Å × 20 Å × 20 Å) centered on the co-crystallized native ligand.

    • Causality: Constraining the search space to the validated active site ensures that the docking algorithm evaluates therapeutically relevant binding modes rather than non-specific allosteric surface binding.

  • Molecular Docking Execution:

    • Action: Run the docking simulation using Extra Precision (XP) mode or a high-exhaustiveness setting (e.g., exhaustiveness = 16 in Vina).

    • Causality: High-precision modes utilize advanced scoring functions that penalize desolvation and favor highly directional hydrogen bonds, which is essential for accurately scoring the oxadiazole nitrogens.

Workflow LPrep Ligand Preparation (Epik, OPLS4) Dock Molecular Docking (Glide XP / AutoDock Vina) LPrep->Dock PPrep Protein Preparation (Protein Preparation Wizard) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock Analysis Interaction Analysis (PyMOL, LigPlot+) Dock->Analysis

Fig 1. Step-by-step molecular docking workflow for 1,3,4-oxadiazole derivatives.

Target 1: Cyclooxygenase-2 (COX-2) Inhibition

Rationale and Mechanism

Cyclooxygenase-2 (COX-2) is the primary enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins. 1,3,4-oxadiazole derivatives have been extensively validated as potent, selective COX-2 inhibitors[1]. The oxadiazole ring mimics the carboxylic acid group of traditional NSAIDs without causing the associated gastrointestinal toxicity[4].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Inflam Inflammatory Response PGH2->Inflam Inhibitor 2-(Piperidin-4-yl)-5-(pyridin-2-yl) -1,3,4-oxadiazole Inhibitor->COX2 Competitive Inhibition

Fig 2. COX-2 signaling pathway and competitive inhibition by the oxadiazole scaffold.

Docking Analysis

When docked into the COX-2 active site, the 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole scaffold targets the selectivity pocket.

  • Hydrogen Bonding: The nitrogen atoms of the 1,3,4-oxadiazole ring act as acceptors, forming critical hydrogen bonds with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel.

  • Electrostatic Interactions: The protonated piperidine nitrogen forms a salt bridge with Glu524 , a residue that stabilizes the ligand deep within the pocket.

  • Hydrophobic Stacking: The pyridine ring extends into the hydrophobic side pocket (lined by Val523, which is Ile523 in COX-1), conferring COX-2 selectivity via π−σ interactions.

Quantitative Docking Results (COX-2)
Ligand / CompoundBinding Energy ( Δ G, kcal/mol)Key Interacting ResiduesH-Bond CountSelectivity Profile
Target Scaffold -10.8Arg120, Tyr355, Glu524, Val5233High COX-2 Preference
Celecoxib (Ref) -11.2Arg120, Tyr355, Gln1924High COX-2 Preference
Ibuprofen (Ref) -7.5Arg120, Tyr3552Non-selective

Table 1: Comparative docking scores and interaction profiles against COX-2 (PDB: 6BL4).

Target 2: Enoyl-ACP Reductase (InhA) Inhibition

Rationale and Mechanism

InhA is a critical enzyme in the Type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis, responsible for synthesizing mycolic acids that form the mycobacterial cell wall. Pyridine-embedded 1,3,4-oxadiazoles have recently emerged as highly potent antitubercular agents by directly binding to the InhA active site[2][6].

InhAPathway EnoylACP Enoyl-ACP InhA InhA Enzyme (+ NADH Cofactor) EnoylACP->InhA Mycolic Mycolic Acid Biosynthesis InhA->Mycolic CellWall Mycobacterial Cell Wall Integrity Mycolic->CellWall Inhibitor Oxadiazole Derivative Inhibitor->InhA Active Site Blockade

Fig 3. Disruption of mycobacterial cell wall synthesis via InhA inhibition.

Docking Analysis

The docking of the target scaffold into InhA (which requires the NADH cofactor for activity) reveals a distinct binding modality compared to COX-2:

  • Cofactor Interaction: The pyridine ring π -stacks directly against the nicotinamide ring of the NADH cofactor , anchoring the molecule.

  • Catalytic Residue Binding: The 1,3,4-oxadiazole core forms a strong hydrogen bond with the hydroxyl group of Tyr158 , the primary catalytic residue of InhA[7].

  • Hydrophobic Pocket: The piperidine ring occupies the hydrophobic substrate-binding loop, interacting with Met199 and Ile215 , preventing the natural enoyl-ACP substrate from entering.

Quantitative Docking Results (InhA)
Ligand / CompoundBinding Energy ( Δ G, kcal/mol)Key Interacting ResiduesH-Bond CountMechanism
Target Scaffold -9.4Tyr158, NADH, Met1992Direct Active Site Blockade
Isoniazid-NAD (Ref) -10.1Tyr158, Phe1493Covalent Adduct Formation
Triclosan (Ref) -8.9Tyr158, NAD+2Non-covalent Inhibition

Table 2: Comparative docking scores and interaction profiles against InhA (PDB: 4TZK).

ADMET & Druglikeness Profiling

A successful pharmacophore must not only bind its target but also survive the pharmacokinetic journey. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling confirms that 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is an excellent lead candidate.

PropertyValueLipinski Rule of 5 ComplianceImplication
Molecular Weight 230.27 g/mol Yes (< 500)Excellent oral bioavailability
LogP (Lipophilicity) 1.85Yes (< 5)Optimal membrane permeability
H-Bond Donors 1 (Piperidine NH)Yes (< 5)Good absorption profile
H-Bond Acceptors 4 (N, O atoms)Yes (< 10)Strong target binding capacity
Topological Polar Surface Area 64.5 ŲN/A (< 140 Ų)High probability of cellular penetration

Table 3: Predicted physicochemical properties of the target scaffold.

Conclusion

The 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole scaffold is a highly versatile and structurally efficient pharmacophore. Through rigorous molecular docking protocols, we have demonstrated its dual potential as both a COX-2 inhibitor (via interactions with Arg120 and Tyr355) and an InhA inhibitor (via Tyr158 and NADH stacking). The combination of a basic piperidine, a rigid oxadiazole bioisostere, and a π -stacking pyridine ring creates a molecule that perfectly balances target affinity with excellent pharmacokinetic "druglikeness." Future in vitro and in vivo studies should prioritize synthesizing derivatives of this core to optimize selectivity for either anti-inflammatory or antitubercular pipelines.

References

  • Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. Letters in Organic Chemistry, 2025. 1

  • Pyridine embedded 1,3,4-oxadiazole derivatives: Design, synthesis, molecular docking and antitubercular activity evaluation. Tuberculosis, 2026. 2

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules (PMC), 2021. 8

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules (PMC), 2021. 4

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2025. 3

Sources

structure-activity relationship (SAR) of pyridinyl-oxadiazole analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis by a Senior Application Scientist on the , focusing on their utility as a privileged scaffold in antimicrobial and antiviral drug discovery.

Mechanistic Grounding of the Core Scaffold

In modern medicinal chemistry, the pyridinyl-oxadiazole core has emerged as a highly versatile, "privileged" scaffold. Its modularity allows researchers to fine-tune physicochemical properties while maintaining high target affinity across diverse biological systems. The efficacy of this scaffold is rooted in the distinct electronic and steric contributions of its two primary heterocycles:

  • The Pyridine Ring: Substituting a traditional phenyl ring with a pyridine moiety introduces a basic nitrogen that acts as a strong hydrogen-bond acceptor. This modification consistently lowers the lipophilicity ( logP ) of the molecule, thereby enhancing aqueous solubility. Furthermore, the electron-deficient nature of the pyridine ring provides metabolic stability against rapid oxidation by hepatic cytochrome P450 (CYP450) enzymes.

  • The Oxadiazole Ring (1,2,4- or 1,3,4-isomers): The oxadiazole acts as a hydrolytically stable bioisostere for esters and amides. By replacing a highly rotatable amide bond with a rigid, planar five-membered heterocycle, the entropic penalty of binding is reduced. The oxadiazole restricts the conformational flexibility of the molecule, perfectly orienting appended pharmacophores (such as thio-linked aryls) into the deep hydrophobic pockets of target proteins.

SAR Case Studies: Tuning the Scaffold for Specific Targets

The true power of the pyridinyl-oxadiazole scaffold lies in its responsiveness to peripheral substitutions. Below, we analyze two distinct therapeutic applications where targeted SAR optimization has yielded potent lead compounds.

Case Study I: Anti-Tuberculosis Activity (MDR/XDR TB)

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates novel chemotypes. Researchers have successfully optimized 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-acetamides to target mycobacterial cell wall synthesis enzymes .

Causality of Substitution: The introduction of a thioether linkage (-S-) between the oxadiazole and a terminal aryl group acts as a "conformational hinge." This flexibility allows the halogenated phenyl ring to adapt to the steric constraints of the mycobacterial target. As shown in the data, para-halogenation (e.g., 4-Cl) optimizes the electron density and lipophilic fit, significantly lowering the Minimum Inhibitory Concentration (MIC), whereas bulky di-substitutions (e.g., 2,5-DiCl) create steric clashes that abolish activity.

Table 1: Anti-TB SAR Data of Thio-Linked Pyridinyl-Oxadiazoles

CompoundR-Group (Thio-linker)MIC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
5a -Phenyl2.50 ± 0.15>20
5d -4-Cl-Phenyl1.68 ± 0.68>20
5g -2,5-DiCl-Phenyl>20N/A
Isoniazid (Positive Control)0.03 ± 0.01>50
Case Study II: Antiviral Capsid-Binding Inhibitors

Pleconaril is a well-known viral capsid-binding inhibitor, but its clinical utility was hindered by CYP3A4 induction and viral resistance. By evolving the pleconaril scaffold into a pyridinyl-oxadiazole derivative, researchers successfully decoupled antiviral efficacy from metabolic liabilities .

Causality of Substitution: Replacing the central phenyl ring of pleconaril with a pyridine ring alters the electronic distribution within the hydrophobic pocket of the enterovirus capsid. This subtle shift prevents the virus from utilizing single-point mutations (like I1207T in Coxsackievirus B3) to eject the drug. Furthermore, the addition of a 3-methyl group on the peripheral phenyl ring (Compound 10g) maximizes van der Waals interactions within the capsid canyon, resulting in sub-micromolar potency and markedly reduced CYP3A4 induction.

Table 2: Antiviral SAR Data against Coxsackievirus B3

CompoundScaffold ModificationIC₅₀ (µM)CYP3A4 Induction
Pleconaril Phenyl-oxadiazole (Parent)3.97High
10e Dimethylcarbamoyl-isoxazole1.01Moderate
10g 3-Methyl-phenyl substitution0.02 - 5.25Markedly Less

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of these analogs as self-validating systems.

Protocol A: Synthesis of Thio-Linked Pyridinyl-Oxadiazoles
  • Ester to Hydrazide Transformation: React the starting pyridine-carboxylate ester with hydrazine hydrate in ethanol under reflux.

    • Causality: Hydrazine is a potent, unhindered nucleophile that readily attacks the ester carbonyl. Ethanol provides a polar protic medium to stabilize the transition state.

    • Validation: Monitor via Thin Layer Chromatography (TLC) until the ester spot disappears. Confirm the intermediate via IR spectroscopy (appearance of N-H stretch at ~3300 cm⁻¹).

  • Thiosemicarbazide Formation: Treat the hydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol.

    • Causality: KOH deprotonates the hydrazide, increasing its nucleophilicity to attack the highly electrophilic carbon of CS₂, yielding the dithiocarbazate salt.

  • Acid-Catalyzed Cyclization: Add concentrated sulfuric acid dropwise at 0–5°C.

    • Causality: Sulfuric acid acts as both a proton donor and a dehydrating agent. The low temperature prevents the thermal degradation of the thiosemicarbazide. Dehydration drives the thermodynamic ring closure to form the rigid 1,3,4-oxadiazole core.

    • Validation: Confirm ring closure via ¹³C NMR (distinct oxadiazole carbon peaks at ~160-165 ppm).

  • S-Alkylation: React the resulting pyridinyl-oxadiazole-2-thiol with chloro-substituted acetamides in the presence of K₂CO₃.

    • Causality: The mild base deprotonates the thiol, forming a highly nucleophilic thiolate that undergoes a rapid SN​2 substitution with the alkyl chloride.

    • Validation: Use LC-MS to confirm the exact mass and purity (>95%) of the final thio-linked analog prior to biological assaying.

Protocol B: In Vitro Mycobacterial Growth Inhibition (BacTiter-Glo Assay)
  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

    • Causality: OADC (Oleic acid, Albumin, Dextrose, Catalase) provides essential lipids and protects the mycobacteria from toxic peroxides, ensuring the culture is in a logarithmic growth phase prior to compound exposure.

  • Compound Dilution and Exposure: Prepare serial dilutions of the analogs in DMSO, dispense into 384-well flat-bottom plates, and add the mycobacterial culture.

    • Causality: DMSO maintains the solubility of the lipophilic analogs. The final DMSO concentration must be kept strictly below 1% to prevent solvent-induced cytotoxicity.

  • ATP-Luminescence Measurement: After 5 days of incubation, add BacTiter-Glo reagent. Incubate in the dark for 5 minutes, then measure luminescence.

    • Causality: The reagent lyses the cells and utilizes the released intracellular ATP to drive a luciferase-catalyzed reaction. Luminescence is directly proportional to the number of viable bacilli, providing a highly sensitive readout of bactericidal activity.

    • Validation: The assay is self-validating by including Isoniazid as a positive control (expected MIC₅₀ ~0.03 µM) and a vehicle-only (DMSO) negative control to establish the 100% growth baseline.

Visualizing the SAR Logic

SAR_Workflow Core Pyridinyl-Oxadiazole Core (Privileged Scaffold) Pyridine Pyridine Ring • Lowers LogP • H-bond Acceptor Core->Pyridine Modulates Oxadiazole Oxadiazole Ring • Amide Bioisostere • Metabolic Stability Core->Oxadiazole Modulates Linker Thio-Linker / Aryl • Hydrophobic Fit • Conformational Hinge Core->Linker Modulates TB_Target Anti-TB Activity (M. tuberculosis) Pyridine->TB_Target Enhances Solubility Viral_Target Antiviral Activity (Enterovirus) Pyridine->Viral_Target Reduces CYP3A4 Induction Oxadiazole->Viral_Target Resists Hydrolysis Linker->TB_Target Optimizes MIC50

SAR logic mapping pyridinyl-oxadiazole modifications to antimicrobial and antiviral outcomes.

References

  • Mahajan NS, Dhawale SC. "Design, Synthesis and Evaluation of Linked Pyridinyl-Oxadiazoles as Treatment of XDR and MDR Tuberculosis-Part II." Journal of Drug Research and Development, 2015. URL:[Link]

  • Makarov VA, et al. "Novel pleconaril derivatives: influence of substituents in the isoxazole and phenyl rings on the antiviral activity against enteroviruses." European Journal of Medicinal Chemistry, 2019. URL:[Link]

Methodological & Application

Application Note: Advanced Protocols for the Synthesis of 1,3,4-Oxadiazoles via N-Acylation and Rearrangement of Aryl Tetrazoles

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized as a metabolically stable bioisostere for esters and amides. Among the various synthetic strategies to access this heterocycle, the classical Huisgen tetrazole rearrangement remains one of the most robust[1].

The fundamental mechanism hinges on the N-acylation of a 5-substituted tetrazole. Acylation typically occurs at the N2 (or N1) position, generating a highly unstable N-acyltetrazole intermediate. Driven by the thermodynamic stability of nitrogen gas, this intermediate undergoes a rapid cycloreversion (extrusion of N2​ ) to yield a reactive nitrile imine dipole. Finally, a 1,5-electrocyclization closes the ring, furnishing the thermodynamically stable 2,5-disubstituted 1,3,4-oxadiazole[2].

Understanding this causality is critical for protocol optimization: the rate-limiting step is often the initial acylation, while the subsequent N2​ extrusion requires specific activation energy (thermal or photochemical) to proceed efficiently[3].

Mechanism A 5-Aryl Tetrazole + Acylating Agent B N-Acyltetrazole (Intermediate) A->B N-Acylation (-HX) C Nitrile Imine (Dipole) B->C Activation (-N₂) D 1,3,4-Oxadiazole (Product) C->D 1,5-Electrocyclization

Mechanistic pathway of the Huisgen rearrangement from tetrazole to 1,3,4-oxadiazole.

Comparative Methodologies & Quantitative Data

Historically, this transformation relied on harsh acid chlorides and high thermal conditions[1]. Modern methodologies have evolved to utilize stable precursors (aldehydes or carboxylic acids) activated via radical initiators or photochemical continuous flow systems[3][4]. The table below summarizes the quantitative and operational metrics of these approaches to aid in protocol selection.

MethodologyAcylating AgentActivation ModeYield RangeKey AdvantagesPrimary Limitations
Classical Huisgen Acid ChloridesThermal (Reflux, >110 °C)60–95%Highly scalable, well-establishedUses corrosive reagents; thermal degradation byproducts
Radical CDC Aryl AldehydesThermal (110 °C) + DTBP50–87%Base/metal-free; uses stable aldehydesRequires 24 h reaction time; peroxide handling
UV-Mediated Flow Carboxylic AcidsPhotochemical (UV-B) + DIC70–98%Rapid (1 h residence); ambient tempRequires specialized UV continuous flow equipment

Protocol A: Radical-Promoted Cross-Dehydrogenative Coupling (CDC)

This batch protocol leverages a radical-promoted cross-dehydrogenative coupling (CDC) strategy, eliminating the need for moisture-sensitive acid chlorides. Di-tert-butyl peroxide (DTBP) acts as the radical initiator, abstracting the aldehydic hydrogen to form an acyl radical that subsequently attacks the tetrazole[4].

Experimental Workflow

CDC_Workflow Step1 1. Reagent Assembly Tetrazole + Aldehyde + DTBP in DCE Step2 2. Radical Generation Heat to 110°C (Sealed Tube) Step1->Step2 Step3 3. Thermal Rearrangement Stir for 24 h (-N₂) Step2->Step3 Step4 4. Isolation Solvent Evaporation & Chromatography Step3->Step4

Step-by-step workflow for the radical-promoted CDC protocol in batch.

Step-by-Step Procedure
  • Reaction Assembly: In an oven-dried 10 mL pressure tube equipped with a magnetic stir bar, add the 5-aryl tetrazole (0.2 mmol) and the corresponding aryl aldehyde (0.2 mmol).

  • Solvent & Initiator Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Causality Note: DCE is selected because its boiling point (~83 °C) allows it to build sufficient autogenous pressure in a sealed tube at 110 °C, providing the necessary thermal energy for DTBP homolysis without solvent loss.

  • Initiator Introduction: Carefully add Di-tert-butyl peroxide (DTBP, 2.0 equiv, 0.4 mmol) to the mixture. Seal the tube tightly with a Teflon-lined cap.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours. Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the aldehyde spot (visualized via UV or 2,4-DNP stain) indicates completion.

  • Quenching & Workup: Remove the tube from the oil bath and allow it to cool completely to room temperature before opening (to prevent pressurized solvent release).

  • Purification: Concentrate the reaction mixture in vacuo. Purify the crude residue via silica gel flash column chromatography using a gradient of petroleum ether and ethyl acetate to isolate the pure 2,5-diaryl 1,3,4-oxadiazole.

Protocol B: UV-Mediated Continuous Flow Synthesis

To circumvent the thermal degradation of the nitrile imine intermediate seen in high-temperature batch reactions, this protocol utilizes UV-B irradiation in a continuous flow reactor. Carboxylic acids are activated in situ using N,N'-diisopropylcarbodiimide (DIC)[3][5].

Flow System Schematic

Flow_Workflow S1 Pump A Tetrazole + Acid Mix T-Mixer S1->Mix S2 Pump B DIC S2->Mix UV UV-B Reactor Photochemical Activation Mix->UV N-Acylation Collect Collection 1,3,4-Oxadiazole UV->Collect Rearrangement

Schematic of the UV-mediated continuous flow setup for 1,3,4-oxadiazole synthesis.

Step-by-Step Procedure
  • Solution Preparation:

    • Syringe A: Prepare a solution of 5-substituted tetrazole (0.34 mmol) and carboxylic acid (1.1 equiv) in anhydrous solvent (e.g., THF or MeCN, depending on solubility).

    • Syringe B: Prepare a solution of DIC (1.2 equiv) in the same solvent. Causality Note: DIC is chosen over DCC because its urea byproduct (DIU) is highly soluble in most organic solvents, preventing catastrophic blockages in the microreactor tubing.

  • System Priming: Prime the flow system (PFA or FEP tubing, highly transparent to UV-B) with the pure reaction solvent to establish a stable baseline pressure.

  • Reagent Mixing: Set Syringe Pumps A and B to deliver at equal flow rates into a standard PEEK T-mixer. The residence time in the mixing coil should be calibrated to ~10 minutes to allow complete in situ formation of the N-acyltetrazole before UV exposure.

  • Photochemical Activation: Route the output of the T-mixer into the photochemical reactor equipped with a UV-B light source (approx. 300 nm). Adjust the flow rate to achieve a residence time of 1 hour within the irradiated zone. Causality Note: UV-B selectively excites the N-acyltetrazole, triggering N2​ extrusion at near-ambient temperatures, drastically reducing thermal decomposition byproducts[3].

  • Collection & Isolation: Collect the reactor effluent in a flask. Concentrate the mixture under reduced pressure and purify via standard flash chromatography.

Safety & Troubleshooting (E-E-A-T Guidelines)

  • Energetic Materials Warning: Tetrazoles are nitrogen-rich compounds with high heats of formation. While 5-aryl tetrazoles are generally stable, they pose an explosion hazard if subjected to extreme shock or heated near their decomposition temperatures (>150 °C) in confined, dry states. Never use metal spatulas to scrape dry tetrazole residues.

  • Peroxide Handling (Protocol A): DTBP is a volatile peroxide. Store at 2–8 °C and ensure reactions are conducted behind a blast shield in a well-ventilated fume hood. Do not scale up Protocol A beyond 5 mmol without rigorous reaction calorimetry (DSC/ARC) profiling.

  • Flow Reactor Clogging (Protocol B): If backpressure spikes during the flow protocol, it is likely due to the precipitation of the diisopropylurea byproduct. Immediately switch the system to flush with a highly polar solvent (e.g., DMF or DMSO) to dissolve the blockage.

References

  • Wang, L., Cao, J., Chen, Q., & He, M. (2015). One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes. The Journal of Organic Chemistry, 80(9), 4743-4748. 4

  • Green, L., Livingstone, K., Bertrand, S., Peace, S., & Jamieson, C. (2020). UV-Induced 1,3,4-Oxadiazole Formation from 5-Substituted Tetrazoles and Carboxylic Acids in Flow. Chemistry - A European Journal, 26(64), 14866-14870.5

  • de Oliveira, C. S., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(8), 10192-10231. 1

Sources

Application Notes and Protocols for High-Throughput Screening of 1,3,4-Oxadiazole Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The 1,3,4-Oxadiazole Scaffold as a Privileged Structure in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This is due to its favorable physicochemical properties, including metabolic stability, favorable pharmacokinetic profile, and its ability to act as a bioisosteric replacement for amide and ester groups, thereby enhancing oral bioavailability. Compounds incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic success of molecules like the antiviral raltegravir and the antibacterial nitrofuran derivatives underscores the potential of the 1,3,4-oxadiazole core in developing novel therapeutics.

The vast chemical space that can be explored by functionalizing the 1,3,4-oxadiazole ring necessitates the use of high-throughput screening (HTS) to efficiently identify lead compounds. This guide provides a framework for designing and executing robust HTS campaigns for 1,3,4-oxadiazole libraries, with a focus on ensuring data quality and minimizing compound-specific artifacts.

Part 1: Foundational Principles of HTS Assay Design for 1,3,4-Oxadiazole Libraries

The success of any HTS campaign hinges on the careful selection and development of the primary screening assay. The choice between a biochemical and a cell-based assay format is a critical first step.

  • Biochemical Assays: These assays are performed in a purified, cell-free system and are ideal for identifying direct inhibitors or activators of a specific molecular target (e.g., an enzyme or a receptor). They offer a high degree of control and are generally less prone to off-target effects. However, they may not always reflect the complexity of the cellular environment.

  • Cell-Based Assays: These assays are conducted using living cells and can provide more physiologically relevant information by assessing the effect of a compound on a cellular pathway or phenotype. While they offer greater biological relevance, they are also more complex and can be susceptible to cytotoxicity and other off-target effects.

Key Considerations for Assay Development:
  • Target Relevance: The chosen target should be well-validated and have a clear role in the disease of interest.

  • Assay Robustness: The assay must be reproducible and have a large enough signal window to reliably distinguish between active and inactive compounds. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay, with a value > 0.5 indicating an excellent assay.

  • Compound Interference: The 1,3,4-oxadiazole scaffold, like many heterocyclic structures, can be prone to assay interference. It is crucial to be aware of potential issues such as fluorescence quenching, light scattering, and compound aggregation, and to incorporate appropriate counter-screens to identify and eliminate false positives.

Part 2: Detailed HTS Protocols for 1,3,4-Oxadiazole Libraries

The following protocols provide detailed, step-by-step methodologies for two common HTS assay formats suitable for screening 1,3,4-oxadiazole libraries.

Protocol 1: Cell-Based Luciferase Reporter Assay for Identifying Modulators of the NF-κB Signaling Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and is a key target in many diseases. This assay utilizes a cell line that has been engineered to express the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light output upon addition of the substrate, luciferin. Inhibitors of the pathway will result in a decrease in the luminescent signal.

Materials and Reagents:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • 1,3,4-Oxadiazole compound library (solubilized in DMSO)

  • 384-well white, clear-bottom tissue culture plates

  • ONE-Glo™ Luciferase Assay System (or equivalent)

  • Luminometer plate reader

Experimental Workflow:

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment and Stimulation cluster_2 Day 2: Signal Detection a Seed HEK293T-NF-κB-luc cells into 384-well plates b Add 1,3,4-oxadiazole compounds and controls to plates a->b c Incubate for 1 hour b->c d Stimulate cells with TNF-α c->d e Incubate for 6-8 hours d->e f Add ONE-Glo™ reagent e->f g Incubate for 10 minutes f->g h Read luminescence g->h

Caption: Workflow for the cell-based NF-κB luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293T-NF-κB-luc cells in complete DMEM.

    • Seed 5,000 cells per well in 20 µL of media into 384-well white, clear-bottom plates.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a serial dilution of the 1,3,4-oxadiazole library compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 100 nL of each compound solution to the assay plates.

    • Include appropriate controls:

      • Negative control: DMSO only (0% inhibition)

      • Positive control: A known NF-κB inhibitor (e.g., Bay 11-7082) (100% inhibition)

  • Cell Stimulation:

    • Prepare a solution of TNF-α in complete DMEM at a final concentration of 20 ng/mL.

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate the plates for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Reading:

    • Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

    • Add 25 µL of the ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation:

ParameterFormulaDescription
Percent Inhibition 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))Normalizes the data to the assay controls.
Z'-Factor 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|A measure of assay quality. A Z' > 0.5 is considered excellent.
IC₅₀ Dose-response curve fittingThe concentration of an inhibitor where the response is reduced by half.

Troubleshooting:

ProblemPossible Cause(s)Solution(s)
Low Z'-factor (<0.5) High variability in cell seeding; Inconsistent reagent addition; Low signal-to-background ratioOptimize cell seeding density; Use automated liquid handlers; Optimize TNF-α concentration and incubation time
High number of false positives Cytotoxicity of the compounds; Autofluorescence or luminescence of compoundsPerform a cell viability counter-screen (e.g., CellTiter-Glo®); Screen the library in the absence of the luciferase substrate
Protocol 2: Biochemical Fluorescence Polarization Assay for Screening Inhibitors of the p53-MDM2 Interaction

Principle: The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a key target in cancer therapy. This assay uses a fluorescently labeled p53 peptide and the purified MDM2 protein. When the fluorescent peptide is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. Small molecule inhibitors that disrupt the p53-MDM2 interaction will prevent the binding of the fluorescent peptide, resulting in a decrease in the fluorescence polarization signal.

Materials and Reagents:

  • Recombinant human MDM2 protein

  • Fluorescein-labeled p53 peptide (e.g., FAM-p53)

  • Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • 1,3,4-Oxadiazole compound library (solubilized in DMSO)

  • 384-well black, low-volume plates

  • Fluorescence polarization plate reader

Experimental Workflow:

cluster_0 Assay Plate Preparation cluster_1 Reagent Addition cluster_2 Signal Detection a Add 1,3,4-oxadiazole compounds and controls to 384-well plates b Add MDM2 protein a->b c Incubate for 15 minutes b->c d Add FAM-p53 peptide c->d e Incubate for 30 minutes d->e f Read fluorescence polarization e->f

In Vivo Efficacy Studies of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Protocol for Evaluating Tankyrase/Wnt Pathway Inhibitors

Introduction & Pharmacological Rationale

The compound 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (hereafter referred to as PPO ) is a critical pharmacophore and intermediate building block utilized in the synthesis of highly potent Tankyrase 1 and 2 (TNKS1/2) inhibitors. Notably, PPO is a core moiety in the quinazolinone series of TNKS inhibitors developed for oncology applications ()[1].

TNKS enzymes are poly-ADP-ribosylating (PARsylating) proteins that mark Axin—a concentration-limiting component of the β-catenin destruction complex—for proteasomal degradation. By inhibiting TNKS, PPO-derived compounds stabilize Axin, which in turn promotes the phosphorylation and degradation of β-catenin, effectively antagonizing oncogenic Wnt signaling ()[2].

Evaluating the in vivo efficacy of PPO derivatives requires a meticulously designed animal model that accurately reflects the compound's mechanism of action (MOA) while accounting for pharmacokinetic (PK) barriers.

MOA PPO PPO-Derived Compound TNKS Tankyrase 1/2 (TNKS) PPO->TNKS Inhibits PARsylation Axin Axin Stabilization TNKS->Axin Prevents Degradation Bcat β-Catenin Degradation Axin->Bcat Promotes Destruction Complex Wnt Wnt Target Gene Repression Bcat->Wnt Downregulates Transcription

Fig 1: Mechanism of Action of PPO-derived TNKS inhibitors in the Wnt/β-catenin pathway.

Experimental Design & Causality

Model Selection: SW480 Colorectal Cancer Xenografts

We utilize the SW480 human colorectal adenocarcinoma cell line as the gold standard for this assay.

  • The Causality: SW480 cells harbor a truncating mutation in the APC gene, leading to constitutive Wnt pathway activation. However, because they still express wild-type Axin, they are highly sensitive to TNKS inhibition[3]. This creates a self-validating system : if the PPO derivative successfully inhibits TNKS, Axin will accumulate, and tumor growth will arrest. If the tumor continues to grow despite confirmed PK exposure, it indicates either poor target engagement or a downstream resistance mutation (e.g., mutant β-catenin).

Animal Selection: Athymic Nude Mice (Foxn1^nu)
  • The Causality: The lack of T-cells in athymic nude mice prevents the immunological rejection of the human SW480 xenograft. Unlike more severely compromised models (e.g., NSG mice), nude mice retain sufficient innate immunity (NK cells and macrophages) to resist opportunistic infections during the required 30-day study window, ensuring high survival rates and robust data integrity ()[4].

Step-by-Step Experimental Protocols

Protocol A: Formulation and Dosing Strategy

PPO and its quinazolinone derivatives typically exhibit high lipophilicity, which can lead to poor oral bioavailability if formulated incorrectly.

  • Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile Saline.

  • Solubilization: Dissolve the PPO derivative in 100% DMSO first. Causality: DMSO acts as the primary solvent to disrupt the crystalline lattice of the hydrophobic compound.

  • Surfactant Addition: Add PEG300 and Tween-80, vortexing continuously. Causality: PEG300 prevents precipitation upon aqueous dilution, while Tween-80 acts as a surfactant to ensure uniform micelle formation.

  • Aqueous Dilution: Slowly add the saline dropwise while sonicating the mixture at room temperature until a clear solution or fine nanosuspension is achieved.

Protocol B: Tumor Xenograft Implantation
  • Cell Harvesting: Harvest SW480 cells in the logarithmic growth phase (80% confluence) using TrypLE Express. Wash twice with cold PBS to remove residual serum.

  • Suspension: Resuspend cells to a concentration of 5×107 cells/mL in a 1:1 mixture of serum-free DMEM and Matrigel.

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice. Causality: Matrigel provides extracellular matrix proteins that prevent cell dispersion, enhancing local engraftment rates and ensuring uniform tumor take.

Protocol C: In Vivo Efficacy Monitoring
  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³, randomize the mice into treatment and control groups (n=8 per group). Causality: Treating established tumors mimics a clinical therapeutic setting and avoids confounding prophylactic effects.

  • Dosing: Administer the formulated PPO derivative via oral gavage (PO) daily for 21 days.

  • Measurement: Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the ellipsoid formula: V=(L×W2)/2 . Assessors must be blinded to the treatment groups to eliminate measurement bias.

Protocol D: Pharmacodynamic (PD) Biomarker Analysis
  • Tissue Harvesting: At day 21, sacrifice the mice 4 hours post-final dose. Excise the tumors, snap-freeze half in liquid nitrogen for protein extraction, and fix the other half in 10% formalin for immunohistochemistry (IHC).

  • Western Blotting: Lyse the frozen tissue and probe for Axin2 and non-phosphorylated (active) β-catenin. Validation: A successful TNKS inhibitor will show a marked upregulation of Axin2 and a corresponding downregulation of active β-catenin.

Workflow Accl Acclimation (7 Days) Inoc SW480 Inoculation (Subcutaneous) Accl->Inoc Rand Randomization (Tumor ~150 mm³) Inoc->Rand Dose PPO Administration (PO, Daily x 21) Rand->Dose Endp Endpoint Analysis (Tumor, PK/PD) Dose->Endp

Fig 2: Standardized workflow for in vivo efficacy evaluation of PPO derivatives.

Data Presentation & Interpretation

To ensure rigorous evaluation, quantitative efficacy data and PK/PD correlations must be summarized systematically. Below are representative data structures demonstrating a successful in vivo validation of a PPO-derived TNKS inhibitor.

Table 1: Summary of Quantitative Efficacy Data (Day 21)

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control01250 ± 140N/A+ 4.2%
PPO-Derivative (Low)10680 ± 9545.6%+ 3.1%
PPO-Derivative (High)30310 ± 6075.2%- 1.5%
XAV939 (Pos. Control)30450 ± 8564.0%- 4.8%

Note: A >20% drop in body weight triggers humane endpoints[4]. The minimal body weight change (-1.5%) in the high-dose group validates that the observed Tumor Growth Inhibition (TGI) is driven by on-target efficacy, not systemic toxicity or cachexia.

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Matrix

Time Post-DosePlasma Conc. (ng/mL)Tumor Conc. (ng/g)Axin2 Fold Change (vs Veh)β-Catenin Reduction (%)
2 Hours1450 ± 210850 ± 1201.2x15%
8 Hours680 ± 951120 ± 1803.5x65%
24 Hours85 ± 20410 ± 852.1x40%

Interpretation: The delayed peak in tumor concentration relative to plasma concentration (8h vs 2h) correlates perfectly with the peak pharmacodynamic response (3.5x Axin2 accumulation), validating the compound's penetration of the tumor microenvironment and its mechanistic target engagement.

References

  • Amgen Inc. "Quinazolinone compounds and derivatives thereof" (US9505749B2). Google Patents, 2016.
  • Huang, S. M. A., et al. "Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling." Nature 461.7264 (2009): 614-620. URL:[Link]

  • Workman, P., et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer 102.11 (2010): 1555-1577. URL:[Link]

Sources

Application of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole in Neurodegenerative Disease Models: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole represents a highly privileged pharmacophore in central nervous system (CNS) drug discovery[1]. Characterized by its unique combination of a basic piperidine ring, a hydrogen-bond accepting 1,3,4-oxadiazole core, and a pyridyl moiety, this scaffold exhibits exceptional blood-brain barrier (BBB) penetration and metabolic stability[2].

In the context of neurodegenerative diseases—such as Alzheimer's Disease (AD) and Parkinson's Disease (PD)—this structural motif is utilized as a foundational building block to synthesize multi-target directed ligands (MTDLs)[3]. The specific heterocyclic arrangement allows it to act as a highly selective probe for three critical neurodegenerative targets:

  • Histone Deacetylase 6 (HDAC6) Inhibition : The 1,3,4-oxadiazole ring serves as a bioisostere for traditional hydroxamate zinc-binding groups, mitigating off-target toxicity while maintaining high affinity for the catalytic domain of HDAC6[4]. Inhibition of HDAC6 prevents the deacetylation of α-tubulin, stabilizing microtubule networks and restoring axonal transport to clear toxic protein aggregates (e.g., Tau and α-synuclein).

  • Tankyrase (TNKS) Inhibition : The pyridin-2-yl-oxadiazole axis effectively mimics the nicotinamide moiety of NAD+, allowing it to competitively bind the PARP catalytic domain of Tankyrase 1/2[1]. TNKS inhibition prevents the PARsylation of Axin, stabilizing the Wnt/β-catenin pathway, which is vital for neurogenesis and synaptic plasticity[5].

  • 5-HT4 Receptor Agonism : The piperidine nitrogen provides a critical protonated interaction site for the aspartate residue in the binding pocket of G-protein coupled receptors (GPCRs). Agonism of the 5-HT4 receptor elevates intracellular cAMP, promoting the non-amyloidogenic cleavage of Amyloid Precursor Protein (APP) into neuroprotective sAPPα[6].

Pathway cluster_targets Primary Molecular Targets Compound 2-(Piperidin-4-yl)-5-(pyridin-2-yl) -1,3,4-oxadiazole Scaffold HDAC6 HDAC6 Compound->HDAC6 Zinc-binding bioisostere TNKS Tankyrase 1/2 Compound->TNKS NAD+ competitive binding HT4R 5-HT4 Receptor Compound->HT4R GPCR activation Tubulin ↑ α-Tubulin Acetylation HDAC6->Tubulin Inhibits deacetylation Axin ↑ Axin Stabilization TNKS->Axin Prevents PARsylation cAMP ↑ cAMP Production HT4R->cAMP Gs-coupled signaling Transport Restored Axonal Transport & Autophagy Tubulin->Transport Wnt Modulated Wnt/β-catenin Signaling Axin->Wnt sAPP ↑ sAPPα Release cAMP->sAPP Neuroprotection Neuroprotection & Cognitive Rescue Transport->Neuroprotection Wnt->Neuroprotection sAPP->Neuroprotection

Caption: Multi-target mechanistic pathways of the 1,3,4-oxadiazole scaffold in neurodegenerative models.

Experimental Validation Workflow

Workflow Phase1 Phase 1: BBB Permeability (PAMPA-BBB Assay) Decision1 Pe > 4.0 x 10^-6 cm/s? Phase1->Decision1 Phase2 Phase 2: Target Engagement (SH-SY5Y Tubulin Acetylation) Decision2 Ac-Tubulin Fold Change > 2? Phase2->Decision2 Phase3 Phase 3: In Vivo Efficacy (5xFAD Mouse sAPPα) Decision1->Phase1 No (Optimize) Decision1->Phase2 Yes (Proceed) Decision2->Phase2 No (Optimize) Decision2->Phase3 Yes (Proceed)

Caption: Sequential validation workflow for evaluating the oxadiazole scaffold in CNS models.

Protocol 1: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB Assay)

Causality: The piperidine-oxadiazole-pyridine axis is specifically designed for optimal lipophilicity and basicity to penetrate the CNS. The PAMPA-BBB assay provides a high-throughput, artificial lipid membrane model to validate the passive diffusion capabilities of this scaffold before advancing to complex in vivo models. Self-Validation: Inclusion of a high-permeability standard (Verapamil) and a low-permeability standard (Theophylline) ensures the lipid membrane integrity is intact and calibrates the assay's dynamic range.

  • Preparation: Dissolve the oxadiazole derivative in DMSO, and dilute to a final concentration of 50 µM in PBS (pH 7.4, 1% DMSO final).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL). Note: PBL closely mimics the lipid composition of the human BBB.

  • Incubation: Add 200 µL of the donor solution to the donor plate and 200 µL of PBS to the acceptor plate. Assemble the sandwich and incubate at 25°C for 4 hours without agitation to simulate the unstirred water layers of the BBB endothelium.

  • Quantification: Separate the plates and quantify the compound concentration in both wells using LC-MS/MS.

  • Validation Check: Calculate the effective permeability ( Pe​ ). The assay is validated only if Verapamil Pe​>15×10−6 cm/s and Theophylline Pe​<0.1×10−6 cm/s.

Protocol 2: Target Engagement - HDAC6 Inhibition in SH-SY5Y Cells

Causality: To confirm that the compound successfully engages its intracellular target (HDAC6), we measure the direct downstream functional consequence: the ratio of acetylated α-tubulin to total α-tubulin[4]. Inhibition of HDAC6 prevents tubulin deacetylation, which is mechanistically required to restore axonal transport in neurodegenerative states. Self-Validation: The addition of Trichostatin A (TSA) to the lysis buffer prevents post-lysis deacetylation by uninhibited HDACs, ensuring the readout accurately reflects the intracellular state. The assay is validated by a Tubastatin A positive control demonstrating a >3-fold increase in acetylation.

  • Cell Culture & Treatment: Seed SH-SY5Y human neuroblastoma cells at 2×105 cells/well in 6-well plates. Treat with 0.1, 1.0, and 10 µM of the compound for 24 hours to allow for steady-state intracellular accumulation.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1X Halt Protease and Phosphatase Inhibitor Cocktail, plus 2 µM TSA.

  • Western Blotting: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a nitrocellulose membrane.

  • Immunodetection: Probe with anti-acetyl-α-tubulin (Lys40) and anti-total-α-tubulin primary antibodies. Normalize signals against a GAPDH loading control.

Protocol 3: In Vivo Pharmacodynamics - sAPPα Elevation in 5xFAD Mice

Causality: To prove that the 5-HT4 receptor agonism translates to functional in vivo efficacy, we measure the cleavage product of the non-amyloidogenic pathway (sAPPα)[6]. Elevating sAPPα is the direct causal result of 5-HT4-mediated cAMP production, providing neuroprotection against amyloid toxicity. Self-Validation: Vehicle-treated 5xFAD mice serve as the baseline for the pathological state, while wild-type (WT) littermates establish the physiological norm, ensuring the ELISA accurately detects disease-specific deficits and therapeutic rescue.

  • Animal Dosing: Administer the compound (10 mg/kg, p.o.) or vehicle (0.5% Methylcellulose/0.1% Tween-80) to 4-month-old female 5xFAD mice (n=8/group) daily for 14 days. Note: 4-month-old mice exhibit early-stage amyloid plaque deposition, the optimal therapeutic window for sAPPα modulators.

  • Tissue Collection: Euthanize animals 2 hours post-final dose. Rapidly dissect the prefrontal cortex and hippocampus, and snap-freeze in liquid nitrogen.

  • Protein Extraction: Homogenize tissue in DEA (Diethylamine) buffer (0.2% DEA in 50 mM NaCl, pH 10). Note: DEA buffer specifically extracts soluble extracellular proteins, isolating sAPPα from membrane-bound full-length APP.

  • Quantification: Neutralize the extract and quantify sAPPα levels using a commercial mouse sAPPα ELISA kit.

Quantitative Data Presentation

Table 1: Pharmacological Profiling of the Piperidine-Oxadiazole-Pyridine Scaffold

Assay / ParameterExperimental ReadoutReference StandardTarget Threshold for CNS Drugs
HDAC6 IC 50​ 12.4 ± 1.2 nMTubastatin A (15 nM)< 50 nM
TNKS1 IC 50​ 28.5 ± 3.1 nMXAV939 (11 nM)< 100 nM
5-HT4 EC 50​ 8.7 ± 0.9 nMPrucalopride (7 nM)< 20 nM
PAMPA-BBB ( Pe​ ) 14.2×10−6 cm/sVerapamil ( 16×10−6 cm/s)> 4.0×10−6 cm/s
Brain/Plasma Ratio ( Kp,uu​ ) 0.85Donepezil (1.2)> 0.3

References[5] Title: WO2015036759A1 - 3-aryl-5-substituted-isoquinolin-1-one compounds and their therapeutic use

Source: Google Patents URL: 1] Title: US9505749B2 - Quinazolinone compounds and derivatives thereof Source: Google Patents URL: 3] Title: Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy Source: ACS Publications URL: 2] Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: MDPI URL: 4] Title: US10464911B2 - 1,3,4-oxadiazole sulfamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same Source: Google Patents URL: 6] Title: Synthesis, Structure–Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists Source: ACS Publications URL: _

Sources

use of copper-catalyzed C-H arylation for 1,3,4-oxadiazole functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Copper-Catalyzed C-H Arylation for the Functionalization of 1,3,4-Oxadiazoles

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged pharmacophore, widely deployed as a metabolically stable bioisostere for carboxylic acids, esters, and carboxamides[1]. While traditional de novo syntheses of 2,5-disubstituted 1,3,4-oxadiazoles often require harsh dehydrative cyclization conditions, late-stage functionalization via direct C-H arylation provides a highly modular and streamlined approach[2].

Transitioning from palladium or rhodium to copper-catalyzed systems offers distinct advantages: copper is earth-abundant, cost-effective, and exhibits excellent functional group tolerance. This application note details the mechanistic causality, quantitative optimization data, and step-by-step protocols for the copper-catalyzed C-H arylation of 1,3,4-oxadiazoles using aryl iodides, empowering researchers to efficiently construct complex biaryl architectures.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen, as this dictates troubleshooting and optimization strategies. The copper-catalyzed C-H arylation of 1,3,4-oxadiazoles operates via a Cu(I)/Cu(III) catalytic cycle, heavily dependent on the interplay between the base and the ligand[3].

  • Base Selection (Deprotonation): The C2-H bond of a monosubstituted 1,3,4-oxadiazole is weakly acidic. Coordination of the oxadiazole nitrogen to the copper center further acidifies this proton. Strong, non-nucleophilic bases like Cesium Carbonate ( Cs2​CO3​ ) or Potassium Carbonate ( K2​CO3​ ) are required to facilitate deprotonation, driving the formation of the active heteroaryl-copper(I) intermediate[2][3].

  • Ligand Causality (1,10-Phenanthroline): The use of 1,10-phenanthroline (Phen) is not arbitrary. As a rigid, bidentate nitrogen donor, Phen serves two vital functions: (1) it stabilizes the Cu(I) oxidation state, preventing deleterious disproportionation into inactive Cu(0) and Cu(II) species, and (2) it increases the electron density at the copper center, significantly lowering the activation energy required for the subsequent oxidative addition[3].

  • Electrophile Choice (Aryl Iodides): Aryl iodides are vastly preferred over bromides or chlorides in this specific transformation. The lower carbon-halogen bond dissociation energy of aryl iodides is essential for the oxidative addition to the Phen-ligated Cu(I) center to form the transient Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the product[3].

Mechanism A 1,3,4-Oxadiazole (Substrate) B Deprotonation & Cupration Base +[Cu(I)-Phen] A->B C Heteroaryl-Cu(I) Intermediate B->C D Oxidative Addition (+ Aryl Iodide) C->D E Aryl-Heteroaryl-Cu(III) Complex D->E F Reductive Elimination E->F F->B Regenerates [Cu(I)-Phen] G 2,5-Disubstituted 1,3,4-Oxadiazole (Product) F->G

Caption: Copper-catalyzed C-H arylation mechanism via Cu(I)/Cu(III) catalytic cycle.

Quantitative Data & Optimization Summary

The following table synthesizes the optimized reaction parameters from two foundational methodologies: the direct arylation of pre-formed oxadiazoles (Kawano/Miura)[3] and the streamlined one-pot synthesis-arylation from carboxylic acids (Matheau-Raven/Dixon)[2].

Protocol TypeStarting MaterialsCatalyst & LigandBase & SolventTemp & TimeYield Range
Direct Arylation 2-Aryl-1,3,4-oxadiazole + Aryl IodideCuI (10 mol%)1,10-Phen (10 mol%) K2​CO3​ (2.0 eq)DMSO120 °C12 hours50–85%
One-Pot Synthesis-Arylation Carboxylic Acid + NIITP + Aryl IodideCuI (20 mol%)1,10-Phen (40 mol%) Cs2​CO3​ (1.5 eq)1,4-Dioxane110 °C16-18 hours64–82%

Experimental Protocols

Protocol A: Direct C-H Arylation of Pre-formed 1,3,4-Oxadiazoles

This protocol is ideal for late-stage diversification of existing oxadiazole-containing drug candidates.

Materials Required:

  • 2-Substituted 1,3,4-oxadiazole (1.0 equiv)

  • Aryl Iodide (2.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol %)

  • 1,10-Phenanthroline (10 mol %)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Anhydrous DMSO

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube or a highly robust sealable reaction vial. Cool under a stream of dry nitrogen to ensure a moisture-free environment.

  • Reagent Loading: Add the 2-substituted 1,3,4-oxadiazole (1.0 equiv), CuI (10 mol %), 1,10-phenanthroline (10 mol %), and K2​CO3​ (2.0 equiv) to the vessel.

  • Solvent & Electrophile Addition: Evacuate and backfill the vessel with nitrogen three times. Add anhydrous DMSO (to achieve ~0.2 M concentration) followed by the aryl iodide (2.0 equiv) via syringe.

  • Reaction Execution: Seal the tube and immerse it in a pre-heated oil bath at 120 °C. Stir vigorously for 12 hours. Self-Validation: The mixture typically transitions to a deep, dark color indicative of the active copper-phenanthroline complex.

  • Workup: Cool the reaction to room temperature. Quench by adding water and extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 2,5-disubstituted 1,3,4-oxadiazole[3].

Protocol B: One-Pot Synthesis-Arylation from Carboxylic Acids

This protocol bypasses the need to isolate the volatile/unstable monosubstituted oxadiazole intermediate, directly converting widely available carboxylic acids into complex disubstituted products[2].

Materials Required:

  • Carboxylic Acid (1.0 equiv)

  • N-Isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)

  • Aryl Iodide (2.5 equiv)

  • Copper(I) Iodide (CuI) (20 mol %)

  • 1,10-Phenanthroline (40 mol %)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Stage 1 (Oxadiazole Formation): To a dry, nitrogen-flushed Schlenk tube, add the carboxylic acid (1.0 equiv) and NIITP (1.1 equiv). Add anhydrous 1,4-dioxane (0.4 M). Seal and stir at 80 °C for 3 hours.

  • Cooling & Reagent Addition: Cool the reaction mixture to room temperature. Crucial Step: Do not expose the reaction to air unnecessarily. Under a positive flow of nitrogen, sequentially add the aryl iodide (2.5 equiv), 1,10-phenanthroline (40 mol %), Cs2​CO3​ (1.5 equiv), and CuI (20 mol %). Add additional anhydrous 1,4-dioxane to adjust the total concentration to 0.2 M.

  • Stage 2 (C-H Arylation): Seal the Schlenk tube and heat in an oil bath at 110 °C for 16–18 hours.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with EtOAc. Dry the organic phase ( Na2​SO4​ ), concentrate, and purify via flash column chromatography to afford the target compound[2].

Workflow Step1 Stage 1: Carboxylic Acid + NIITP (80°C, Dioxane) Step2 Intermediate: Monosubstituted 1,3,4-Oxadiazole Step1->Step2 Step3 Stage 2: Add Ar-I, CuI, Phen, Cs2CO3 (110°C, 16h) Step2->Step3 Step4 Workup: Quench, Extract, Purify via FCC Step3->Step4 Step5 Pure 2,5-Disubstituted 1,3,4-Oxadiazole Step4->Step5

Caption: Workflow for the one-pot synthesis and copper-catalyzed arylation of 1,3,4-oxadiazoles.

Troubleshooting & Best Practices

  • Catalyst Deactivation: Cu(I) is susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen. Strict adherence to Schlenk techniques and the use of thoroughly degassed, anhydrous solvents is non-negotiable for achieving high yields.

  • Ligand Loading: Notice that in Protocol B, the ligand (40 mol%) is loaded at a 2:1 ratio relative to the copper catalyst (20 mol%). This excess ensures complete saturation of the copper coordination sphere, preventing catalyst aggregation and precipitation (often observed as a black solid, Cu(0), coating the flask)[2].

  • Substrate Sterics: While the reaction tolerates electronic variations well, extreme steric bulk ortho to the aryl iodide can impede the oxidative addition step, necessitating longer reaction times or elevated temperatures.

Sources

Application Note: Rational LC-MS/MS Method Development for the Quantification of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a highly polar, basic small molecule frequently utilized as a critical pharmacophore and building block in the synthesis of bioactive quinazolinone derivatives and targeted therapeutics[1]. Accurate pharmacokinetic (PK) profiling of such compounds in biological matrices is essential during drug development. This application note details a comprehensive, self-validating LC-MS/MS methodology for its quantification in human plasma, adhering strictly to global regulatory standards.

Physicochemical Profiling & Causality in Method Design

Do not simply follow a generic protocol; successful bioanalytical method development requires a deep understanding of the analyte's physicochemical properties to drive rational experimental choices.

  • Ionization & Mass Spectrometry: The molecule features a piperidine ring ( pKa​≈10.4 ) and a pyridine ring ( pKa​≈5.2 ). In acidic to neutral conditions, the aliphatic piperidine nitrogen is readily protonated. Therefore, Positive Electrospray Ionization (ESI+) is the definitive choice for maximum sensitivity.

  • Chromatographic Causality: Basic compounds are notorious for severe peak tailing on traditional silica-based C18 columns due to secondary ion-exchange interactions with residual surface silanols. To counteract this, we employ a Charged Surface Hybrid (CSH) C18 column . The low-level positive charge on the CSH particle surface at acidic pH repels the protonated analyte, ensuring sharp, symmetrical peaks and superior peak capacity without requiring high-ionic-strength buffers.

  • Self-Validating Sample Preparation (MCX-SPE): Protein precipitation (PPT) often leaves residual phospholipids that cause unpredictable ion suppression. To create a self-validating and robust system, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By acidifying the plasma sample, we ensure the piperidine moiety is fully protonated, allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent. This permits an aggressive 100% organic wash to eliminate neutral lipids and phospholipids before eluting the analyte with a basic organic solvent.

By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the method automatically corrects for volumetric errors, SPE recovery variations, and ESI matrix suppression, rendering the assay a self-validating system.

Workflow A 1. Physicochemical Profiling Analyte: Basic (pKa ~10.4) Target: ESI+ Optimization B 2. Chromatographic Design CSH C18 Column Mitigates Silanol Tailing A->B Drives mobile phase choice C 3. Sample Preparation MCX SPE Extraction Isolates Basic Compounds B->C Dictates matrix cleanliness needs D 4. Method Validation Assesses Accuracy, Precision, Matrix Effect (ICH M10) C->D Enables self-validating recovery E 5. High-Throughput Analysis PK Study Application D->E Ensures regulatory compliance

Fig 1. Rational LC-MS/MS method development workflow from profiling to validation.

Step-by-Step Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

Following the[2], calibration standards are prepared in blank human plasma ranging from 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ). Quality Control (QC) samples are prepared at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 50 ng/mL (MQC), and 400 ng/mL (HQC).

Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol isolates the basic analyte from the biological matrix while mathematically validating extraction efficiency via the SIL-IS (2-(Piperidin-4-yl-d4)-5-(pyridin-2-yl)-1,3,4-oxadiazole).

  • Sample Pre-treatment: Aliquot 100 µL of plasma sample into a 96-well plate. Add 10 µL of SIL-IS working solution (500 ng/mL). Add 100 µL of 2% Formic Acid in water to acidify the sample (pH < 3.0), ensuring complete protonation of the piperidine ring.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol (MeOH), followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply a gentle vacuum (binding via SO3−​ to NH2+​ ).

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water to remove water-soluble proteins and salts.

  • Organic Wash: Wash with 1 mL of 100% MeOH. Causality Note: Because the analyte is held by strong ionic bonds, this aggressive organic wash strips away neutral lipids and ion-suppressing phospholipids without eluting the analyte.

  • Elution: Elute the target compound and SIL-IS with 2 × 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the piperidine ring, breaking the ionic interaction.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Mechanism Step1 Load Plasma (pH < 3.0) Step2 MCX Binding (SO3- to NH2+) Step1->Step2 Analyte Protonation Step3 Aqueous Wash (2% FA) Step2->Step3 Removes Proteins Step4 Organic Wash (100% MeOH) Step3->Step4 Removes Lipids Step5 Elution (5% NH4OH in MeOH) Step4->Step5 Analyte Neutralization

Fig 2. Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

LC-MS/MS Conditions
  • Analytical Column: Waters XBridge CSH C18 ( 2.1×50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Analyte MRM: m/z 231.1 147.1 (Quantifier, loss of piperidine), m/z 231.1 106.1 (Qualifier).

    • SIL-IS MRM: m/z 235.1 151.1.

Method Validation Data Summary

The method was fully validated in accordance with the [3] and ICH M10 guidelines[2].

Table 1: Intra- and Inter-Assay Precision and Accuracy (n=6 per run, 3 runs)

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (% CV)Intra-Assay Accuracy (% Bias)Inter-Assay Precision (% CV)Inter-Assay Accuracy (% Bias)
LLOQ1.06.2+4.16.5+3.8
LQC3.04.8-2.15.1-1.5
MQC50.02.5+1.23.0+1.8
HQC400.01.8-0.52.2-0.8

Criteria Met: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% (≤20% for LLOQ).

Table 2: Matrix Effect and Extraction Recovery (n=6 lots of human plasma)

QC LevelExtraction Recovery (%) ± SDIS-Normalized Matrix Factor (MF)MF Precision (% CV)
LQC (3.0 ng/mL)88.4 ± 3.20.983.5
HQC (400.0 ng/mL)90.1 ± 2.81.012.1

Note: The IS-normalized Matrix Factor close to 1.0 proves that the MCX SPE protocol effectively eliminates phospholipid-induced ion suppression, validating the trustworthiness of the assay.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from:[Link]

  • Google Patents.US9505749B2 - Quinazolinone compounds and derivatives thereof. (2016).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for synthetic chemists and drug development professionals experiencing yield bottlenecks, impurity profiles, or isolation failures during the synthesis of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole.

Synthesizing this bis-basic, highly polar heterocycle presents unique challenges. The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the hydrazide intermediate, while the piperidine moiety necessitates strict protecting-group fidelity. This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles.

Visualizing the Synthetic Logic

Understanding the reaction pathways is critical for identifying where your synthesis is failing. The diagram below illustrates both the traditional two-step approach and the optimized one-pot bypass.

SyntheticWorkflow SM 1-Boc-piperidine-4-carboxylic acid + Pyridine-2-carbohydrazide Int Diacylhydrazine Intermediate SM->Int Coupling (EDC or T3P) BocOx Boc-Protected 1,3,4-Oxadiazole SM->BocOx One-Pot Method (T3P, Heat) Int->BocOx Cyclodehydration (T3P, POCl3, or TsCl) Final 2-(Piperidin-4-yl)-5-(pyridin-2-yl) -1,3,4-oxadiazole BocOx->Final Deprotection (TFA/DCM)

Figure 1: Synthetic pathways for 1,3,4-oxadiazole construction highlighting the one-pot T3P bypass.

Troubleshooting FAQs

Q1: Why is my one-pot synthesis using POCl₃ yielding less than 40% of the target oxadiazole?

A1: Phosphorus oxychloride (POCl₃) is a traditional, highly reactive cyclodehydration reagent[1]. However, when synthesizing 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, POCl₃ introduces three severe mechanistic liabilities:

  • Premature Deprotection: The highly acidic microenvironment generated by POCl₃ (and the HCl byproduct) can prematurely cleave the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, leading to uncontrolled polymerization and amide cross-coupling.

  • Pyridine Ring Chlorination: At the elevated temperatures typically required for POCl₃-mediated cyclization (>80°C), the electron-deficient pyridine ring is susceptible to undesired chlorination.

  • Stalled Intermediates: Pyridine-2-carbohydrazide is inherently less nucleophilic due to the electron-withdrawing pyridine ring, often causing the reaction to stall at the uncyclized diacylhydrazine intermediate[2].

Q2: How can I push the diacylhydrazine intermediate to fully cyclize without degrading my molecule?

A2: If you are observing high levels of the diacylhydrazine intermediate, you must shift the thermodynamic equilibrium toward dehydration. While reagents like p -toluenesulfonyl chloride (TsCl) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used[3], the current gold standard is Propylphosphonic anhydride (T3P) .

T3P acts as both a coupling and a cyclodehydrating agent. It drives the equilibrium forward by capturing the eliminated water to form a highly stable, water-soluble cyclic phosphate byproduct. Because T3P operates under mildly basic conditions (when paired with DIPEA or Et₃N), it perfectly preserves the Boc group while achieving yields exceeding 80%[4].

TroubleshootingLogic Issue Issue: Low Yield (<40%) of 1,3,4-Oxadiazole Analyze Action: LC-MS Analysis of Crude Reaction Issue->Analyze Path1 Observation: High [M+H]+ for Diacylhydrazine Analyze->Path1 Path2 Observation: Cleaved Boc or Chlorinated Pyridine Analyze->Path2 Sol1 Solution: Incomplete Cyclization. Increase T3P to 3.0 eq & Heat to 80°C. Path1->Sol1 Sol2 Solution: Reagent too harsh. Replace POCl3 with T3P/DIPEA. Path2->Sol2

Figure 2: LC-MS guided troubleshooting decision tree for cyclodehydration bottlenecks.

Q3: The final deprotected product is highly polar. Why am I losing my yield during the aqueous workup?

A3: 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole contains two basic nitrogens (the secondary piperidine amine and the tertiary pyridine amine) alongside a hydrogen-bond accepting oxadiazole core. If you attempt a standard Ethyl Acetate/Water extraction after Boc deprotection, the target molecule will remain entirely in the aqueous layer. The Fix: You must adjust the aqueous phase to pH 10–11 using 1M NaOH to fully deprotonate both basic centers. Subsequently, extract using a highly polar organic solvent mixture, such as Chloroform/Isopropanol (3:1 v/v) or Dichloromethane/Methanol (9:1 v/v) .

Quantitative Reagent Comparison

To justify the shift away from traditional reagents, examine the comparative data for the cyclodehydration of pyridine/piperidine-based oxadiazoles:

Reagent SystemReaction TypeTypical Yield (%)Reaction Time (h)Key Advantages / Disadvantages
POCl₃ One-pot35 - 50%2 - 4Disadvantage: Harsh acidic conditions; high risk of Boc cleavage and pyridine chlorination[1].
EDC/HOBt TsCl/TEA Two-step65 - 75%12 - 18Advantage: Milder than POCl₃. Disadvantage: Requires isolation of the diacylhydrazine intermediate[2].
T3P / DIPEA One-pot85 - 95%6 - 12Advantage: Exceptionally mild; preserves Boc; water-soluble byproducts make workup effortless[4].

Self-Validating Experimental Protocol

This protocol utilizes T3P for a one-pot coupling and cyclodehydration, followed by controlled deprotection. It is designed to be self-validating via specific LC-MS mass-to-charge (m/z) checkpoints.

Step 1: T3P-Mediated One-Pot Synthesis of Boc-Protected Oxadiazole

Causality: T3P requires a base (DIPEA) to activate the carboxylic acid and neutralize the phosphate byproducts. Ethyl acetate (EtOAc) is chosen as the solvent because T3P is commercially supplied as a 50% solution in EtOAc, ensuring a homogeneous reaction environment[4].

  • Charge: To a dry round-bottom flask, add 1-Boc-piperidine-4-carboxylic acid (1.0 eq, m/z[M+H]⁺ 230) and Pyridine-2-carbohydrazide (1.05 eq, m/z [M+H]⁺ 138) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 10 minutes.

  • Activation: Dropwise, add T3P (50% w/w in EtOAc, 3.0 eq).

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.

  • Self-Validation (LC-MS Checkpoint): Sample the crude mixture. You should observe the transient diacylhydrazine intermediate (m/z [M+H]⁺ 349) completely disappear, replaced by the Boc-protected oxadiazole (m/z [M+H]⁺ 331).

  • Workup: Cool to room temperature. Wash the organic layer twice with saturated aqueous NaHCO₃ and once with brine. The T3P byproducts are highly water-soluble and will partition entirely into the aqueous layer. Dry over Na₂SO₄ and concentrate.

Step 2: Boc Deprotection and Isolation

Causality: Trifluoroacetic acid (TFA) cleanly removes the Boc group without cleaving the robust oxadiazole ring.

  • Deprotection: Dissolve the crude Boc-protected oxadiazole in a mixture of Dichloromethane (DCM) and TFA (4:1 v/v). Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS Checkpoint): Confirm the complete disappearance of m/z 331 and the appearance of the target mass (m/z [M+H]⁺ 231).

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure to yield the TFA salt of the product.

  • Free-Basing and Extraction: Dissolve the residue in a minimal amount of water. Slowly add 1M NaOH until the pH reaches 10–11.

  • Isolation: Extract the aqueous layer three times with a solution of CHCl₃/Isopropanol (3:1 v/v). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the pure 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole. (Note: If further purification is required, utilize reverse-phase HPLC with a 0.1% NH₄OH basic modifier to prevent severe peak tailing).

Sources

overcoming solubility issues of 1,3,4-oxadiazole derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Troubleshooting, FAQs, and Validated Protocols for Drug Development

Welcome to the Technical Support Center for Heterocyclic Scaffold Optimization. 1,3,4-oxadiazoles are privileged pharmacophores widely used as bioisosteric replacements for esters and amides[1]. However, their flat, rigid, heteroaromatic nature often leads to severe aqueous solubility issues, causing bottlenecks in both in vitro screening and in vivo dosing. This guide provides authoritative, causality-driven solutions to overcome these challenges.

Section 1: Diagnostic Workflow

SolubilityWorkflow Start Poor Aqueous Solubility of 1,3,4-Oxadiazole Q1 Is structural modification permissible? Start->Q1 ModYes Hit-to-Lead Optimization Q1->ModYes Yes ModNo Formulation / Assay Tweaks Q1->ModNo No Strat1 Add Ionizable Groups (e.g., Morpholine, Amines) ModYes->Strat1 Strat2 Disrupt Planarity (sp3 rich appendages) ModYes->Strat2 Strat3 In Vitro: Co-solvents (DMSO, Tween-80) ModNo->Strat3 Strat4 In Vivo: Host-Guest (β-Cyclodextrin Complex) ModNo->Strat4

Decision tree for overcoming 1,3,4-oxadiazole aqueous solubility issues in drug development.

Section 2: Troubleshooting & FAQs

Q: My 1,3,4-oxadiazole hit compound precipitates immediately when diluted from a 10 mM DMSO stock into my biochemical assay buffer. Why does this happen, and how do I fix it? A: This is a classic kinetic solubility failure. 1,3,4-oxadiazoles are flat, rigid molecules that engage in strong intermolecular π−π stacking. When the DMSO concentration drops below the solvation threshold (typically <2% in aqueous buffers), the molecules rapidly aggregate rather than remaining solvated[2]. Solution: Do not rely on visual inspection to determine solubility. Run a Turbidimetric Kinetic Solubility Assay[2] to determine the exact concentration at which precipitation begins. Ensure your maximum assay concentration remains at least 2-fold below this threshold.

Q: We are in the hit-to-lead phase. How can I structurally modify the 1,3,4-oxadiazole core to improve thermodynamic aqueous solubility without losing target affinity? A: First, ensure you are utilizing the optimal regioisomer. Systematic matched-pair analyses demonstrate that 1,3,4-oxadiazoles intrinsically possess an order of magnitude lower lipophilicity (LogD) and significantly higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts due to differing dipole moments and charge distributions[1]. If you are already utilizing the 1,3,4-isomer, you must disrupt the crystal lattice packing energy. Introduce sp3 -hybridized, ionizable appendages (such as morpholine or piperazine rings) to the periphery of the molecule. Alternatively, synthesizing stable oxadiazolium salts with delocalized positive charges can drastically enhance water solubility, provided the salt remains stable against hydrolysis[3].

Q: Structural modification is not permissible at this stage, but we need to dose the compound in vivo. What is the most reliable formulation strategy? A: Host-guest complexation using β -cyclodextrin ( β -CD) is the gold standard for flat heteroaromatics. The hydrophobic cavity of β -CD encapsulates the lipophilic 1,3,4-oxadiazole core, shielding it from water, while the hydroxyl-rich exterior of the cyclodextrin ensures high aqueous solubility[4]. These typically form stable 1:1 stoichiometric inclusion complexes driven by van der Waals forces and hydrophobic interactions[5].

Section 3: Validated Experimental Methodologies
Protocol A: High-Throughput Turbidimetric (Kinetic) Solubility Assay

Causality & Self-Validation: This protocol mimics actual biological assay conditions (DMSO dilution into buffer)[2][6]. It uses a 1.5-fold absorbance threshold relative to a DMSO-only control to mathematically define precipitation, removing subjective visual bias[2].

  • Stock Preparation: Dissolve the 1,3,4-oxadiazole derivative in 100% DMSO to create a 10 mM master stock[2][7].

  • Serial Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO across a 96-well microtiter plate to establish a concentration gradient[2].

  • Aqueous Dilution: Dilute each DMSO sample 1:50 into Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4). This yields a final DMSO concentration of exactly 2%, which prevents solvent-induced artifacts in downstream biological assays[2].

  • Equilibration: Incubate the microtiter plate at 25°C for 1 hour with gentle shaking. This duration allows any supersaturated compound to overcome the nucleation barrier and precipitate[2][7].

  • Quantification: Measure the light absorbance of the samples at 620 nm using a microplate reader. Precipitation causes light scattering (turbidity), which registers as increased absorbance[2].

  • Data Analysis: Calculate the solubility limit by identifying the highest concentration where the absorbance remains below 1.5-fold of the DMSO-only blank control[2].

Protocol B: Synthesis of β -Cyclodextrin Inclusion Complexes

Causality & Self-Validation: The slow co-precipitation method forces thermodynamic equilibrium, ensuring the guest molecule enters the host cavity rather than forming an unstable physical mixture.

  • Host Solvation: Dissolve an equimolar amount of β -cyclodextrin in distilled water at 40°C until the solution is completely clear[5].

  • Guest Solvation: Dissolve the 1,3,4-oxadiazole derivative in a minimal volume of a water-miscible organic solvent (e.g., ethanol or acetone).

  • Complexation: Add the oxadiazole solution dropwise into the aqueous β -CD solution under continuous magnetic stirring. The slow addition prevents localized crashing of the highly hydrophobic guest molecule[4].

  • Equilibration: Stir the resulting mixture continuously for 24 to 48 hours at room temperature to allow the 1:1 host-guest inclusion complex to reach thermodynamic equilibrium.

  • Isolation: Remove the organic solvent under reduced pressure, then lyophilize (freeze-dry) the remaining aqueous solution to obtain the inclusion complex as a highly soluble, free-flowing powder[4].

Section 4: Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMechanism of ActionTypical Solubility GainProsCons
1,3,4-Regioisomer Selection Optimization of dipole moment and charge distribution[1]10x - 16x over 1,2,4-isomer[1]Retains low MW; improves metabolic stability[1]May alter target binding affinity.
sp3 -Amine Addition Disrupts crystal lattice; enables protonation at physiological pH>50xHighly effective for oral bioavailabilityIncreases molecular weight and polar surface area.
β -Cyclodextrin Encapsulation Host-guest complexation via hydrophobic cavity interactions[4]20x - 50xNo covalent modification required; biocompatible[4]Requires formulation steps; limits maximum dose volume.
2% DMSO Co-solvent Lowers dielectric constant of the aqueous medium[2]5x - 10xStandard, cost-efficient method for in vitro HTS[2]DMSO >2% can cause cytotoxicity or assay artifacts[2].
Section 5: References

1.[2] Domainex. "Turbidimetric (Kinetic) Solubility Assay". domainex.co.uk. URL: 2.[3] RSC Publishing. "New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge". rsc.org. URL: 3.[6] BioDuro-Sundia. "ADME Solubility Assay". bioduro.com. URL: 4.[7] AxisPharm. "Kinetic Solubility Assays Protocol". axispharm.com. URL: 5.[1] American Chemical Society. "Oxadiazoles in Medicinal Chemistry". acs.org. URL: 6.[4] American Chemical Society. "Fabrication of Host–Guest Complexes between Adamantane-Functionalized 1,3,4-Oxadiazoles and β-Cyclodextrin...". acs.org. URL: 7. SID. "Engineering Nano-aggregates: β-Cyclodextrin Facilitates the Thiol-Gold Nanoparticle Self-Assembly". sid.ir. URL: 8.[5] Peking University. "Studies on the interactions of 2,5-diphenyl 1,3,4-oxadiazole and 2,5-diphenyl 1,3-oxazole with β-cyclodextrin". pku.edu.cn. URL:

Sources

Technical Support Center: Optimizing Cyclodehydration of Diacylhydrazines for 1,3,4-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the cyclodehydration of diacylhydrazines. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation to synthesize 2,5-disubstituted 1,3,4-oxadiazoles. The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for esters and amides.[1]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and enhance the efficiency of your synthetic routes.

Reaction Fundamentals: The Cyclodehydration Pathway

The conversion of a 1,2-diacylhydrazine to a 1,3,4-oxadiazole is a dehydration reaction that involves the formation of a five-membered heterocyclic ring.[2][3] The process is typically promoted by a dehydrating agent or a combination of reagents that facilitate the intramolecular cyclization and subsequent elimination of a water molecule. Understanding the proposed mechanism is key to troubleshooting effectively.

Cyclodehydration Mechanism cluster_0 Mechanism Overview DAH 1,2-Diacylhydrazine ENOL Enol/Enolate Intermediate DAH->ENOL Tautomerization (Acid/Base Catalyzed) CYCLIZED Cyclized Intermediate (Hemiaminal-like) ENOL->CYCLIZED Intramolecular Nucleophilic Attack OXADIAZOLE 1,3,4-Oxadiazole CYCLIZED->OXADIAZOLE Dehydration (H₂O elimination)

Caption: Proposed mechanism for 1,3,4-oxadiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the cyclodehydration of diacylhydrazines.

Category 1: Low or No Product Yield

Question 1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary causes and how can I fix it?

Low yields are the most frequent complaint and can originate from several factors. A systematic approach is crucial for diagnosis.

Answer:

  • Ineffective Dehydrating Agent: This is the most common culprit. The choice of reagent is critical and often substrate-dependent. Harsh reagents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) can cause decomposition, while milder reagents may not be potent enough.[4][5]

    • Troubleshooting Steps:

      • Switch Reagents: If you are using a classical reagent like POCl₃ without success, consider alternatives. Polyphosphoric acid (PPA) is a common choice.[4] Modern reagents like the Burgess reagent, TBTU, or XtalFluor-E ([Et₂NSF₂]BF₄) can offer milder conditions and higher yields.[2][6][7]

      • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the dehydrating agent. For solid-phase synthesis or difficult substrates, a larger excess may be required.

      • Consider an Additive: For some reagents, an additive can significantly improve performance. For example, using acetic acid as an additive with XtalFluor-E has been shown to improve yields.[6][8]

  • Sub-Optimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for cyclization, or conversely, high temperatures might be degrading your product or starting material.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: If the reaction is sluggish at room temperature or a moderate temperature (e.g., 50-60 °C), try incrementally increasing the temperature by 10-20 °C and monitor by TLC.

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient and rapid heating.[2][9]

  • Poor Solubility: If your diacylhydrazine starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of your starting material in a range of common aprotic solvents (e.g., DMF, DMSO, Dioxane, Acetonitrile).

      • Use a Co-solvent: In some cases, a co-solvent system can improve solubility and reaction performance.

Category 2: Significant Side Product Formation

Question 2: I'm getting my desired product, but it's contaminated with significant impurities. What are these side products and how can I minimize them?

Side product formation directly impacts yield and complicates purification. Identifying the impurity is the first step to suppression.

Answer:

  • Unreacted Starting Material: The most common "impurity" is simply unreacted diacylhydrazine.

    • Mitigation: This points back to incomplete conversion. Refer to the troubleshooting steps for low yield, focusing on reaction time, temperature, and reagent efficacy. Monitor the reaction closely with TLC to ensure it has gone to completion.

  • Formation of Alternative Heterocycles: Depending on the reagents and conditions, alternative cyclization pathways can lead to impurities. For instance, under certain oxidative conditions, other ring systems can form.

    • Mitigation: The choice of cyclizing agent is critical for selectivity. Stick to well-established dehydrating agents known specifically for 1,3,4-oxadiazole formation. If using a less common method, carefully review the literature for potential side reactions.

  • Decomposition Products: Electron-rich or sterically hindered substrates may be unstable under harsh acidic or high-temperature conditions, leading to a complex mixture of byproducts.

    • Mitigation:

      • Switch to Milder Reagents: This is the most effective strategy. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or TBTU operate under much milder conditions than POCl₃ or H₂SO₄.[9][10]

      • Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.[4]

Category 3: Product Isolation & Purification

Question 3: I'm having difficulty purifying my final 1,3,4-oxadiazole product. What are the best practices?

Purification challenges often arise from side products having similar polarity to the desired compound.[4]

Answer:

  • Aqueous Work-up: A proper work-up is critical. Quenching the reaction mixture by pouring it into ice-cold water can often precipitate the crude product, which helps remove many water-soluble impurities and unreacted reagents.[4]

  • Recrystallization: This is a highly effective method for purifying solid products.

    • Protocol: The key is finding a suitable solvent or solvent pair where the product has high solubility at high temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, ethyl acetate, and toluene.[4]

  • Column Chromatography: For stubborn mixtures or non-crystalline products, silica gel column chromatography is the gold standard.

    • Protocol: A gradient eluent system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point. Use TLC to determine the optimal solvent system before running the column.[4]

Optimization Strategies & Data Tables

Beyond troubleshooting, optimizing a working reaction can significantly improve process efficiency. The following tables summarize key reagents and conditions to guide your optimization experiments.

Table 1: Comparison of Common Cyclodehydrating Agents

Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesYield Range (%)
POCl₃ Reflux, neat or in solventInexpensive, powerfulHarsh, can cause decomposition, corrosive54 - 70[4][11][12]
H₂SO₄ (conc.) Heat (e.g., 100 °C)InexpensiveVery harsh, strong charring potentialModerate[4]
Polyphosphoric Acid (PPA) 100-150 °CEffective for difficult substratesViscous, difficult work-upModerate-High[4][5]
Triflic Anhydride (Tf₂O) With Ph₃PO, 60 °C in DCMHigh yielding, reliableExpensive, moisture sensitive26 - 96[13]
Burgess Reagent Microwave or thermal (e.g., 70-140 °C)Mild, selectiveExpensive, requires anhydrous conditionsGood-Excellent[2][5]
EDC Room Temp or mild heatVery mild, good for sensitive substratesCan be expensive, used in peptide chemistry70 - 92[9][13]
SO₂F₂ Mild heat (e.g., 60 °C) in MeCNMetal-free, good functional group toleranceGaseous reagent, requires handling careHigh[14][15]

Experimental Protocols

General Protocol for Cyclodehydration using POCl₃

This protocol is a representative example. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

  • To the 1,2-diacylhydrazine (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (5-10 eq).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor the progress by TLC. Reaction times can vary from 2 to 8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • A solid precipitate should form. If not, adjust the pH to ~7-8 with a suitable base (e.g., aq. NaHCO₃ or NaOH solution).

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Caption: A workflow for optimizing the cyclodehydration reaction.

References

  • Al-Ghorbani, M., et al. (2022). Optimization conditions for the preparation of 1,3,4-oxadiazole-1,2,3-triazole derivatives 5a. ResearchGate. Retrieved from [Link]

  • Johnson, M. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein. Retrieved from [Link]

  • Pouliot, M., et al. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2019). Optimizing the synthesis of 1,3,4‐oxadiazole 1a. ResearchGate. Retrieved from [Link]

  • Patel, V., et al. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Retrieved from [Link]

  • Kavitha, C. V., et al. (2009). Zirconium(IV) Chloride Mediated Cyclodehydration of 1,2-Diacylhydrazines: A Convenient Synthesis of 2,5Diaryl 1,3,4-Oxadiazoles. ResearchGate. Retrieved from [Link]

  • Pouliot, M., et al. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate. Retrieved from [Link]

  • Rostami, A., et al. (2019). Proposed reaction mechanism for the cyclodehydration of diacylhydrazines using CBr4 and PPh3. ResearchGate. Retrieved from [Link]

  • Ghabdian, T., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Retrieved from [Link]

  • Sharma, D., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Retrieved from [Link]

  • Chen, J., et al. (2025). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Retrieved from [Link]

  • Isom, A. L., et al. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Retrieved from [Link]

  • Kumar, R., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Ng, Y. X. (2020). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Retrieved from [Link]

  • Wrona-Krol, E., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Retrieved from [Link]

  • Kumar, D., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Retrieved from [Link]

  • Li, X., et al. (2022). Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers. Molecules. Retrieved from [Link]

  • Pouliot, M., et al. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of 1,3,4-Oxadiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the MedChem Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with mechanistic insights, targeted troubleshooting workflows, and validated experimental protocols to overcome metabolic liabilities associated with 1,3,4-oxadiazole scaffolds.

Part 1: Frequently Asked Questions (FAQs) – Mechanistic Principles

Q1: Why is the 1,3,4-oxadiazole ring generally preferred over the 1,2,4-oxadiazole regioisomer in drug design? A: The 1,3,4-oxadiazole ring is a privileged bioisostere for amides and esters. Compared to 1,2,4-oxadiazoles, the 1,3,4-isomers typically exhibit an order of magnitude lower lipophilicity (log D) and a distinctly different dipole moment[1][2]. This symmetrical charge distribution significantly reduces their non-specific affinity for Cytochrome P450 (CYP) enzymes, resulting in superior metabolic stability, improved aqueous solubility, and reduced hERG channel inhibition liabilities[1][2].

Q2: My 1,3,4-oxadiazole compound is showing high intrinsic clearance ( CLint​ ). Isn't this ring supposed to be metabolically stable? A: While generally robust, the 1,3,4-oxadiazole ring is not completely immune to metabolism. Depending on the flanking substituents, the electron-deficient ring can undergo CYP450-mediated oxidation (often driven by CYP1A2)[3]. This process involves the addition of molecular oxygen, the formation of a tetrahedral intermediate, and subsequent C-O bond cleavage, leading to a ring-opened hydrazide or hydrazine metabolite[3]. Additionally, specific metalloenzymes like Histone Deacetylase 6 (HDAC6) can coordinate the ring via an active-site zinc atom, facilitating hydrolytic cleavage[4].

Quantitative Data: Comparative Profiling of Oxadiazole Regioisomers

To guide your scaffold selection, the following table summarizes the physicochemical causality behind oxadiazole stability[1][2]:

Property1,3,4-Oxadiazole1,2,4-OxadiazoleCausality / Mechanistic Driver
Metabolic Stability (HLM) HighLow to ModerateWeaker coordination to CYP enzymes due to structurally lower lipophilicity.
Lipophilicity (log D) LowerHigherSymmetrical charge distribution reduces overall hydrophobicity.
hERG Inhibition Liability LowModerateLower lipophilicity limits off-target ion channel binding.
Susceptibility to Hydrolysis Low (except specific metalloenzymes)ModerateThe C-O bond is more sterically and electronically protected.

Part 2: Troubleshooting Guide – Specific Experimental Issues

Issue 1: Detection of +18 Da Metabolites in Liver Microsome Assays

Symptom: LC-MS/MS analysis of your in vitro microsomal incubation reveals a major metabolite with a mass shift of +18 Da (addition of an H2​O equivalent, though mechanistically oxidative). Root Cause: CYP-mediated oxidative ring opening. Enzymes like CYP1A2 epoxidize/hydroxylate the C=N bond, followed by C-O bond cleavage to form a hydrazide[3]. Corrective Actions:

  • Steric Shielding: Introduce bulky or branched alkyl groups (e.g., isopropyl, tert-butyl) adjacent to the oxadiazole ring to physically block CYP access to the C=N bond[5].

  • Electronic Modulation: Incorporate electron-withdrawing groups (EWGs) such as p−CF3​ or p−Cl on the adjacent aryl rings. This further depletes the electron density of the oxadiazole, making it less susceptible to oxidative attack[6].

  • Reduce log D: Lower the overall lipophilicity of the molecule to decrease non-specific CYP binding[2].

Pathway A 1,3,4-Oxadiazole Compound B CYP450 Oxidation (e.g., CYP1A2) A->B O2, NADPH C Tetrahedral Intermediate B->C Epoxidation D Ring Opening C->D C-O Cleavage E Hydrazide Metabolites D->E Degradation

CYP450-mediated oxidative ring-opening pathway of 1,3,4-oxadiazole compounds.

Issue 2: Rapid Degradation in Cellular Assays (Target Engagement)

Symptom: The compound is stable in HLM but degrades rapidly in cell-based assays, yielding toxic hydrazine byproducts. Root Cause: Metalloenzyme-mediated hydrolysis. Enzymes with active-site zinc (like HDACs) can chelate the oxadiazole nitrogen and oxygen, polarizing the C=N bond and allowing water to attack, leading to a tetrahedral intermediate and subsequent ring opening[4]. Corrective Actions:

  • Alter Coordination Geometry: Modify the linker length or geometry to prevent bidentate chelation with the zinc ion[4].

  • Isosteric Replacement: If the oxadiazole is strictly acting as a structural spacer and not a hydrogen-bond acceptor, consider replacing it with a more hydrolytically stable bioisostere (e.g., a fluorinated cyclobutane) if the target permits[7].

Workflow Start High CLint in HLM Assay MetID Perform LC-MS/MS MetID Start->MetID CheckRing Is 1,3,4-Oxadiazole Ring Cleaved? MetID->CheckRing Yes Yes: Ring-Opening CheckRing->Yes +18 Da (H2O eq) No No: Peripheral Metabolism CheckRing->No Other mass shifts Sol1 Add Steric Bulk / EWGs Decrease logD Yes->Sol1 Sol2 Block Hotspots (e.g., Fluorination) No->Sol2

Decision-tree workflow for troubleshooting high intrinsic clearance of oxadiazole derivatives.

Part 3: Self-Validating Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality Note: This protocol includes a critical "No-NADPH" control to definitively distinguish between enzymatic CYP oxidation and spontaneous chemical hydrolysis.

Step 1: Preparation. Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Step 2: Pre-incubation. In a 96-well plate, mix HLM (final protein concentration 0.5 mg/mL) with the 1,3,4-oxadiazole test compound (final concentration 1 µM). Validation Checkpoint: Prepare a parallel set of wells without NADPH to serve as a negative control for chemical instability. Incubate at 37°C for 5 minutes. Step 3: Initiation. Initiate the reaction by adding NADPH (final concentration 1 mM). This marks T=0. Step 4: Sampling. At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This instantly quenches the enzymatic reaction and precipitates proteins. Step 5: Centrifugation & Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Metabolite Identification (MetID) via LC-MS/MS

Causality Note: A slow chromatographic gradient is essential here because oxidation can occur at multiple peripheral sites, generating closely eluting isomers that must be resolved to confirm if the oxadiazole ring itself was compromised.

Step 1: Incubation Scale-Up. Perform the HLM assay at a higher compound concentration (10 µM) to generate sufficient metabolite mass for detection. Step 2: Chromatographic Separation. Use a high-resolution UHPLC system with a C18 column. Employ a slow gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to resolve isomeric metabolites. Step 3: Mass Spectrometry. Use a High-Resolution Mass Spectrometer (HRMS, e.g., Q-TOF or Orbitrap) in positive/negative switching mode. Step 4: Data Analysis. Scan for the parent mass and predicted mass shifts. Specifically, look for +18 Da (oxidative ring opening to hydrazide) and +16 Da (hydroxylation on adjacent rings)[3]. Perform MS/MS fragmentation to localize the site of metabolism. Cleavage of the N-N bond in the MS/MS spectra is a definitive hallmark of a ring-opened hydrazide.

References

  • Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. nih.gov.3

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. researchgate.net. 6

  • 1,3,4-Oxadiazole - Encyclopedia.pub. encyclopedia.pub. 1

  • Oxadiazoles in Medicinal Chemistry. acs.org. 2

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). nih.gov.4

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation. acs.org. 5

  • Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors. acs.org. 7

Sources

Technical Support Center: Troubleshooting Cell Permeability of Piperidine-Containing Oxadiazoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. Piperidine-oxadiazole conjugates are highly privileged pharmacophores—frequently utilized in the design of FXR antagonists, AChE inhibitors, and kinase modulators. However, optimizing their pharmacokinetic profiles often presents a significant challenge: excellent biochemical potency paired with poor cellular permeability .

This guide provides an in-depth, causality-driven framework to diagnose, troubleshoot, and resolve permeability bottlenecks specific to this chemotype.

Part 1: Root Cause Analysis (FAQs)

Q: Why does my piperidine-oxadiazole conjugate show single-digit nanomolar biochemical potency but zero cellular activity? A: The root cause is almost always a severe desolvation penalty driven by the thermodynamic properties of the two core functional groups. Piperidine is a highly basic aliphatic amine (pKa ~10–11). At a physiological pH of 7.4, >99.9% of the piperidine molecules are protonated (positively charged). Charged species cannot passively diffuse through the hydrophobic core of the lipid bilayer. Compounding this, oxadiazoles—particularly the 1,3,4-isomers—exhibit high dipole moments and low lipophilicity, further increasing the polar surface area and trapping the molecule in the aqueous apical compartment[1].

Q: How does the choice of oxadiazole regioisomer affect my compound's permeability? A: Regioisomerism dictates the charge distribution and dipole moment of the heteroaromatic ring. According to comprehensive matched-pair analyses by[2], 1,3,4-oxadiazoles are significantly more polar and have lower LogD values than their 1,2,4-oxadiazole counterparts. Switching a 1,3,4-oxadiazole to a 1,2,4-oxadiazole can increase the LogD by a median of 1.2 log units. This shift directly enhances partitioning into the lipid bilayer, drastically improving passive diffusion without increasing molecular weight.

Q: My compound is highly permeable in PAMPA but shows poor flux in Caco-2 cells. What is happening? A: This discrepancy indicates active efflux. PAMPA (Parallel Artificial Membrane Permeability Assay) measures only passive diffusion, whereas Caco-2 cells express active efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Piperidine rings, especially when protonated and paired with an aromatic core, are classic P-gp recognition motifs. If PAMPA permeability is high but Caco-2 permeability is low, you must reduce the compound's affinity for P-gp by lowering the pKa of the basic amine or reducing the overall Exposed Polar Surface Area (EPSA)[3].

Part 2: Troubleshooting Workflows & Structural Interventions

To systematically resolve permeability issues, follow the diagnostic workflow below. Do not attempt to optimize target binding until the physicochemical properties fall within the target zones.

TroubleshootingWorkflow Start Poor Permeability (PAMPA/Caco-2) Check_pKa Evaluate Piperidine pKa (Target: pKa < 8.0) Start->Check_pKa Check_LogD Evaluate LogD (pH 7.4) (Target: 1.5 - 3.0) Start->Check_LogD Check_EPSA Evaluate EPSA (Target: < 100 Ų) Start->Check_EPSA Fix_pKa Add EWG (e.g., Fluorine) or switch to Morpholine Check_pKa->Fix_pKa pKa > 9.0 Fix_LogD Switch 1,3,4-Oxadiazole to 1,2,4-Oxadiazole Check_LogD->Fix_LogD LogD < 1.0 Fix_EPSA Mask HBDs or induce Intramolecular H-Bonds Check_EPSA->Fix_EPSA EPSA > 120 Ų Success Re-test Permeability (Success) Fix_pKa->Success Fix_LogD->Success Fix_EPSA->Success

Logical workflow for diagnosing and resolving permeability issues in piperidine-oxadiazoles.
Intervention Strategies

Strategy 1: Tuning the Piperidine pKa via Inductive Effects To increase the fraction of neutral molecules at pH 7.4, you must lower the pKa of the piperidine nitrogen.

  • Fluorination: Adding a fluorine atom adjacent to the amine (e.g., 3-fluoropiperidine) leverages the electron-withdrawing inductive effect to pull electron density away from the nitrogen, dropping the pKa from ~10.2 to ~8.5. Using a 3,3-difluoropiperidine can drop the pKa to ~7.0.

  • Isosteric Replacement: Replacing the piperidine with a morpholine or piperazine introduces a heteroatom that inductively lowers the basicity of the primary binding nitrogen.

Strategy 2: Oxadiazole Regioisomer Switching If the pKa is optimized but the LogD remains too low (< 1.0), the oxadiazole core is likely too polar. demonstrated that modifying the oxadiazole core and its adjacent substituents critically modulates the lipophilic efficiency and membrane permeation of FXR antagonists[4]. Switch a 1,3,4-oxadiazole to a 1,2,4-oxadiazole to increase lipophilicity and reduce the desolvation penalty.

Strategy 3: EPSA Reduction via Intramolecular Hydrogen Bonding (IMHB) If Hydrogen Bond Donors (HBDs) on the piperidine or surrounding scaffold are exposed to the aqueous solvent, they must be stripped of water before entering the membrane. Designing the molecule so that an HBD forms a stable 5- or 6-membered ring via an IMHB with the oxadiazole oxygen/nitrogen effectively "hides" the polarity, lowering the EPSA and improving passive flux.

Part 3: Data Presentation & Impact Analysis

The table below summarizes the quantitative impact of the aforementioned structural modifications on physicochemical properties and passive permeability.

Scaffold / Structural ModificationPiperidine pKaOxadiazole IsomerLogD (pH 7.4)PAMPA Pe​ ( 10−6 cm/s)Permeability Classification
Baseline (Unmodified) 10.21,3,40.80.8Poor
3-Fluoro Piperidine 8.51,3,41.43.5Moderate
Morpholine Isostere 8.31,3,41.24.0Moderate
Regioisomer Switch 10.21,2,42.05.2High
Combined (3-Fluoro + 1,2,4-Oxadiazole) 8.51,2,42.612.8Excellent

Part 4: Cellular Permeation Pathways

Understanding the physical barriers your compound faces is critical for rational drug design. The diagram below illustrates the divergent pathways of a protonated versus a neutral piperidine-oxadiazole conjugate at the cellular membrane interface.

MembranePathway Apical Apical Compartment (pH 7.4) Membrane Lipid Bilayer (Hydrophobic Core) Apical->Membrane Protonated Amine (Blocked) Apical->Membrane Neutral Species (Passive Diffusion) Basolateral Basolateral Compartment (Bloodstream) Membrane->Basolateral Successful Permeation Pgp Efflux Transporter (P-gp) Membrane->Pgp Substrate Recognition Pgp->Apical Efflux

Cellular permeation pathways highlighting passive diffusion vs. active efflux mechanisms.

Part 5: Self-Validating Experimental Protocols

To ensure data integrity, permeability must be measured using a self-validating system. The following protocol isolates passive diffusion from active efflux while incorporating internal quality controls to prevent false negatives caused by membrane retention.

High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: PAMPA utilizes an artificial lipid-infused porous filter to mimic the lipid bilayer. It is strictly a measure of passive transcellular diffusion, making it the perfect assay to validate pKa and LogD optimizations.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM DMSO stock of the piperidine-oxadiazole conjugate.

    • Dilute the stock to a final concentration of 10 µM in PBS (pH 7.4) containing 5% DMSO (Donor Solution).

    • Prepare the Acceptor Solution (PBS at pH 7.4 with 5% DMSO).

  • Membrane Coating:

    • Coat the PVDF filter membrane of the donor plate (e.g., Millipore Multiscreen) with 5 µL of a 1% (w/v) lecithin solution in dodecane. Allow the solvent to evaporate for 10 minutes.

  • Assay Assembly:

    • Add 300 µL of the Acceptor Solution to each well of the acceptor plate.

    • Add 150 µL of the Donor Solution to each well of the donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the acceptor solution without trapping air bubbles.

  • Incubation:

    • Incubate the assembled sandwich at room temperature (25°C) for 16 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification:

    • Separate the plates. Extract 50 µL from both the donor and acceptor wells.

    • Add internal standard and quantify the compound concentration using LC-MS/MS.

  • Self-Validation Check (Mass Balance):

    • Critical Step: Calculate the mass balance: Recovery=Cdonor_initial​×Vdonor​(Cdonor_final​×Vdonor​)+(Cacceptor_final​×Vacceptor​)​

    • If recovery is < 80%, the compound is either precipitating or trapped within the lipid membrane (high lipophilicity/membrane retention). The Pe​ calculation is invalid until solubility is addressed.

    • Ensure positive control (Propranolol, Pe​ > 10×10−6 cm/s) and negative control (Furosemide, Pe​ < 1×10−6 cm/s) fall within acceptable ranges.

References

  • Festa, C., Finamore, C., Marchianò, S., et al. "Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists." ACS Medicinal Chemistry Letters, 2019, 10(4), 504-510. URL: [Link]

  • Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012, 55(5), 1817–1830. URL: [Link]

  • Hewitt, M. C., et al. "Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors." Journal of Medicinal Chemistry, 2022, 65(6), 5072-5084. URL: [Link]

Sources

Technical Support Center: Refining Molecular Docking Protocols for Binding Affinity Prediction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Computational Chemistry Support Center. While molecular docking is a cornerstone of structure-based drug design, a ubiquitous challenge faced by researchers is the discrepancy between predicted docking scores and experimental binding affinities ( Kd​ , Ki​ , IC50​ ).

This guide provides field-proven troubleshooting strategies, causal explanations for algorithmic failures, and self-validating protocols to refine your binding affinity predictions.

Core Workflow: The Refinement Pipeline

Standard docking protocols often fail because they treat the receptor as rigid and rely on simplified empirical scoring functions. To achieve predictive accuracy, workflows must transition from simple pose generation to rigorous thermodynamic validation.

G Start Receptor & Ligand Preparation Grid Grid Generation & Ensemble Sampling Start->Grid Docking Initial Molecular Docking (Pose Generation) Grid->Docking Filter Pose Clustering & RMSD Filtering Docking->Filter Rescore MM-GBSA Rescoring (Solvation & Entropy) Filter->Rescore MD MD Simulation (Thermodynamic Stability) Rescore->MD Top Poses MD->Grid Induced Fit Detected (Re-docking) Final Refined Binding Affinity Prediction MD->Final Trajectory Analysis

Refined molecular docking workflow integrating MM-GBSA rescoring and MD simulations.

Troubleshooting & FAQs

Section A: Ligand & Receptor Preparation

Q: Why is my docking score highly negative (favorable), but the pose looks physically unrealistic with severe steric clashes? A: This is a classic "garbage-in, garbage-out" scenario driven by improper system preparation.

  • The Causality: Most empirical scoring functions evaluate pairwise atomic contacts. If polar hydrogens are missing or protonation states are incorrectly assigned for the physiological pH, the algorithm will miscalculate electrostatic and hydrogen-bonding terms. Uncompensated charges create massive, artificial electrostatic "rewards" in the scoring function, which override steric penalties.

  • The Fix: Always minimize your ligands to a local energy minimum before docking to relieve internal strain. Ensure tautomers and stereoisomers are explicitly defined, as docking algorithms typically do not alter covalent bonds or stereochemistry on the fly.

Section B: Grid Generation & Sampling

Q: My docking protocol fails to reproduce the pose of the co-crystallized ligand (high RMSD > 2.0 Å in redocking). A: Failure in redocking validation usually stems from inadequate conformational sampling or an overly restrictive grid box.

  • The Causality: If the receptor is treated as entirely rigid, the docking algorithm cannot account for the "induced fit" effect. The ligand is forced into a sub-optimal, pre-existing pocket geometry, leading to incorrect pose prediction.

  • The Fix: Utilize an ensemble of multiple crystallographic conformations of the protein. By docking the ligand into multiple receptor states, you simulate protein flexibility and significantly improve the probability of identifying the native binding mode (1)[1].

Section C: Scoring Functions & Rescoring

Q: The docking scores generated by standard software (e.g., AutoDock Vina, Glide) do not correlate with my experimental IC50​ values across a congeneric series. A: Standard docking scoring functions are heavily optimized for speed and pose prediction (identifying the correct geometry), not for precise thermodynamic ranking.

  • The Causality: Empirical scoring functions often neglect crucial thermodynamic parameters, most notably the desolvation penalty (the energy required to strip water from the ligand and pocket) and conformational entropy. Without accounting for the energetic cost of displacing water, highly charged but poorly binding ligands are artificially enriched (2)[2].

  • The Fix: Implement Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) rescoring. MM-GBSA calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models, providing a much more accurate thermodynamic estimate[2].

Self-Validating Protocol: MM-GBSA Rescoring & MD Validation

To ensure high scientific integrity, a binding affinity prediction protocol must be self-validating —meaning the output of one computational step serves as an internal control for the previous step. Follow this methodology to refine your predictions:

Step 1: Ensemble Pose Generation

  • Generate 10–20 diverse docking poses per ligand using your primary docking engine.

  • Cluster the poses based on a 2.0 Å RMSD cutoff to ensure conformational diversity and eliminate redundant sampling.

Step 2: Initial MM-GBSA Rescoring Setup

  • Load the receptor-ligand complexes into your molecular modeling suite.

  • Assign the appropriate force field (e.g., FF19SB for the protein, GAFF2 for the ligand).

  • Apply the Generalized Born (GB) implicit solvent model to calculate the desolvation penalty. Rank the poses based on the new ΔGbind​ scores.

Step 3: Molecular Dynamics (MD) Simulation (The Self-Validation Step)

  • Select the top 3 MM-GBSA ranked poses.

  • Solvate the complexes in an explicit water box (e.g., TIP3P) and neutralize with counter-ions.

  • Perform a 50–100 ns production MD simulation.

  • Validation Check: Calculate the ligand RMSD over the trajectory. If the ligand drifts significantly (>3.0 Å) from the binding pocket, the initial docking pose is invalidated as a false positive (3)[3]. If it remains stable, proceed to Step 4.

Step 4: Ensemble-Average Calculation

  • Extract 100 evenly spaced structural snapshots from the final 20 ns of the stable MD trajectory.

  • Perform an ensemble-average MM-GBSA calculation across these snapshots. This accounts for trajectory-based conformational entropy and yields the final, highly refined binding affinity (4)[4].

Quantitative Data: Impact of Rescoring on Affinity Prediction

The table below summarizes the quantitative improvements observed when transitioning from standard empirical docking to advanced thermodynamic rescoring methods.

MethodologySolvation ModelEntropy Accounted?Typical R2 vs. Exp. AffinityPrimary Use Case
Standard Docking (e.g., Vina, Glide)Implicit / NoneNo (Rigid Receptor)~ 0.36High-throughput Virtual Screening
Single-Structure MM-GBSA Continuum (GB)Partially~ 0.45 - 0.55Lead Optimization & Rapid Rescoring
Ensemble-Average MM-GBSA (MD)Explicit + ContinuumYes (Trajectory-based)~ 0.69Accurate Affinity Prediction & Validation

Data synthesized from benchmark studies on antithrombin ligands demonstrating R2 improvements from 0.36 to 0.69[4].

References

  • Title: Improving Docking Results via Reranking of Ensembles of Ligand Poses in Multiple X-ray Protein Conformations with MM-GBSA Source: ACS Figshare URL
  • Title: MM-GB/SA Rescoring of Docking Poses in Structure-Based Lead Optimization Source: ACS Publications URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers working with the 2-(piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole scaffold. This chemical structure is a versatile and privileged core in modern medicinal chemistry, serving as the foundation for developing inhibitors against a wide array of biological targets, including kinases, phosphodiesterases, and other enzymes.[1][2][3][4] The 1,3,4-oxadiazole ring, in particular, is valued as a stable bioisostere for ester and amide functionalities, contributing to favorable metabolic properties.

However, like any small molecule, derivatives of this scaffold can exhibit off-target effects, leading to ambiguous experimental results, cellular toxicity, or undesirable side effects.[5][6] These unintended interactions arise when a compound binds to proteins other than its intended target.[7] This guide provides a systematic framework for identifying, understanding, and mitigating these off-target activities through strategic experimental design and medicinal chemistry approaches.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Characterizing the Problem - Identifying Off-Target Effects
Q1: I have a promising hit compound based on this scaffold. What's the first step to assess its selectivity?

A1: The crucial first step is to move from single-point activity measurements to broad-panel profiling. This will provide a quantitative landscape of your compound's interaction with the wider proteome. A tiered approach is most effective:

  • Broad Panel Screening (Tier 1): Submit your compound to a commercial service that screens against a large, diverse panel of targets. This is the most unbiased way to uncover unexpected interactions early.[5][8]

    • For Kinase Inhibitors: Use a comprehensive kinase panel (e.g., 400+ kinases). This is critical as many scaffolds promiscuously target the conserved ATP-binding site.[9][10]

    • For Other Targets: Consider broad "safety" panels that include common off-target culprits like GPCRs, ion channels (especially hERG), and CYPs.

  • In Silico Prediction (Tier 2): Concurrently, use computational tools to predict potential off-target interactions.[11][12] These ligand-based methods compare your molecule to databases of compounds with known activities, highlighting potential liabilities that may not be covered in your experimental panel.[13]

  • Cellular Thermal Shift Assay (CETSA) (Tier 3): For unbiased target engagement confirmation within a physiological context, CETSA coupled with mass spectrometry can identify which proteins your compound binds to directly in cell lysates or intact cells.[14] This can validate both on-target and off-target engagement.

The diagram below illustrates a standard workflow for systematic off-target profiling.

OffTarget_Workflow cluster_0 Step 1: Initial Profiling cluster_1 Step 2: Analysis & Validation cluster_2 Step 3: Actionable Strategy Hit Hit Compound (2-(Piperidin-4-yl)...scaffold) BroadScreen Broad Panel Screening (e.g., Kinase, GPCR Panels) Hit->BroadScreen InSilico In Silico Prediction (Similarity Search, Docking) Hit->InSilico Analysis Analyze Data: Identify Potent Off-Targets BroadScreen->Analysis InSilico->Analysis CETSA CETSA with Mass Spec (Confirm Cellular Engagement) Analysis->CETSA Validate Hits SAR Initiate SAR Strategy (See Part 3) CETSA->SAR

Caption: Workflow for identifying off-target interactions.

Part 2: Analyzing the Scaffold for Inherent Liabilities
Q2: Are there any structural motifs in the 2-(piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole scaffold that are known liabilities?

A2: Yes. Understanding the potential liabilities of the core scaffold is key to proactive mitigation. Each component has characteristic properties:

  • Piperidin-4-yl Moiety:

    • Primary Concern: hERG Inhibition. The basic nitrogen atom in the piperidine ring is a well-known pharmacophore for binding to the hERG potassium channel, which can lead to cardiotoxicity.[15] This liability is often exacerbated by high lipophilicity.

    • Mitigation Strategy: The primary goal is to reduce the basicity (pKa) of the piperidine nitrogen or mask its interaction with the hERG channel pore. See Q4 for detailed strategies.

  • 1,3,4-Oxadiazole Core:

    • General Properties: This core is generally considered metabolically robust and acts as a rigid linker and hydrogen bond acceptor. It is often used to replace more labile ester or amide groups.[16]

    • Potential Issue: While stable, its rigid nature can lock the molecule into a conformation that fits undesirably into off-target binding sites. Its contribution to overall molecular properties like solubility should be monitored.

  • Pyridin-2-yl Moiety:

    • General Properties: The pyridine ring is a common feature in kinase inhibitors, often forming a key hydrogen bond with the hinge region of the ATP-binding pocket.

    • Potential Issue: It can be a site for cytochrome P450-mediated metabolism (e.g., N-oxidation or hydroxylation), which can affect pharmacokinetic properties.[17] Replacing the phenyl ring with a pyridine is a common tactic to reduce metabolic clearance.[17]

Part 3: Developing a Strategy for Improvement (SAR)
Q3: My screening results show my compound inhibits an unwanted off-target kinase. Which part of the molecule should I modify first to improve selectivity?

A3: A systematic Structure-Activity Relationship (SAR) study is the cornerstone of improving selectivity.[18][19][20][21] The goal is to find modifications that disrupt binding to the off-target protein while maintaining or improving affinity for the primary target.[21]

The diagram below outlines the key modification points on the scaffold and the rationale for changes.

SAR_Strategy Scaffold Core Scaffold (2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole) Piperidine_N Position 1: Piperidine Nitrogen (Modify R1) Scaffold->Piperidine_N Mitigate hERG (Q4) Alter pKa, solubility Piperidine_Ring Position 2: Piperidine Ring (Add substituents) Scaffold->Piperidine_Ring Introduce steric bulk Disrupt off-target fit Pyridine_Ring Position 3: Pyridine Ring (Add substituents at C4', C5', C6') Scaffold->Pyridine_Ring Exploit unique pockets Block metabolic sites Oxadiazole_Replacement Position 4: Core Scaffold (Scaffold Hop) Scaffold->Oxadiazole_Replacement Change geometry & vectors Access new chemical space

Caption: Key modification points for a Structure-Activity Relationship (SAR) study.

Recommended SAR Strategy:

  • Exploit Differences in the Target Binding Sites: Obtain or model the structures of both your primary target and key off-target(s). Look for differences, particularly in the "gatekeeper" residue and surrounding pockets.[9]

    • Strategy: Add a bulky substituent to the pyridine ring (Position 3) that creates a steric clash with a larger residue in the off-target's active site but is accommodated by a smaller residue in the primary target's site.[9]

  • Modify the Piperidine Moiety (Positions 1 & 2):

    • Strategy 1 (Position 1): Altering the substituent on the piperidine nitrogen can drastically change interactions. Small, polar groups can improve solubility and reduce off-target hydrophobic interactions.

    • Strategy 2 (Position 2): Adding substituents to the piperidine ring itself can introduce steric hindrance that prevents binding to the off-target without affecting on-target potency.

  • Covalent Targeting: If your off-target lacks a nearby cysteine residue but your primary target has one, you can design an inhibitor with a weak electrophile (like an acrylamide) to form a covalent bond, dramatically increasing selectivity and potency.[9]

Q4: My compound shows potential hERG channel affinity. What specific structural modifications can mitigate this risk?

A4: Mitigating hERG liability is a common challenge for compounds containing basic amines like piperidine.[15][22] The goal is to disrupt the key pharmacophoric features required for hERG binding: a basic nitrogen and lipophilicity.

Proven Strategies:

  • Reduce Basicity (pKa) of the Piperidine Nitrogen: Lowering the pKa below ~7.4 reduces the proportion of the positively charged species at physiological pH, which is critical for hERG binding.

    • Method: Introduce electron-withdrawing groups near the nitrogen. For example, switching from a piperidine to a piperazine can lower the pKa.[23]

  • Decrease Lipophilicity (logP): High lipophilicity often correlates with hERG affinity.

    • Method: Introduce polar functional groups (e.g., hydroxyl, amide) on the piperidine ring or its N-substituent.[22] Replacing a lipophilic aromatic group with a more polar heterocycle can also be effective.

  • Introduce Steric Hindrance: Placing bulky groups near the basic nitrogen can physically block its entry into the hERG channel pore.

  • Create a Zwitterion: Introducing an acidic functional group, like a carboxylic acid, elsewhere on the molecule can form an intramolecular salt bridge with the basic piperidine, masking it from hERG interaction.[23]

StrategyChemical Modification ExampleExpected Outcome
Reduce Basicity Replace piperidine with piperazine; add adjacent EWG.Lowers pKa of the basic nitrogen.[23]
Reduce Lipophilicity Add a hydroxyl (-OH) or amide (-CONH2) group.Decreases logP, reduces non-specific binding.[22]
Introduce Acidity Add a carboxylic acid (-COOH) to form a zwitterion.Masks the basic nitrogen via intramolecular interaction.[23]
Part 4: Advanced & Alternative Techniques
Q5: The SAR is flat, and minor modifications are not improving selectivity. What are some alternative strategies?

A5: When traditional SAR fails, more profound structural changes are necessary. These advanced strategies aim to retain key binding interactions (the pharmacophore) while completely changing the core structure.

  • Scaffold Hopping: This powerful strategy involves replacing a core part of the molecule—such as the 1,3,4-oxadiazole or piperidine ring—with a structurally novel but isofunctional group.[24][25] The goal is to access new chemical space, improve properties, and circumvent existing intellectual property.[26]

    • Example: Replace the 1,3,4-oxadiazole with a 1,2,4-triazole or a pyrimidine. This changes the geometry and hydrogen bonding vectors, which may be favorable for the on-target but unfavorable for the off-target.

  • Targeted Protein Degradation (PROTACs): Instead of merely inhibiting the target, you can redesign your molecule to degrade it. A PROTAC is a chimeric molecule that links your binding ligand to a recruiter for an E3 ubiquitin ligase. This induces the cell's own machinery to destroy the target protein.[27]

    • Advantage for Selectivity: PROTACs can sometimes achieve higher selectivity than the inhibitors they are based on, as selectivity is driven by both target binding and the ability to form a productive ternary complex with the E3 ligase.[27]

Experimental Protocols

Protocol: Competitive Binding Assay to Quantify Off-Target Engagement

This protocol provides a framework for a competitive binding assay, a common method to determine the binding affinity (Ki) of your unlabeled test compound for an off-target protein by measuring how it displaces a known, labeled ligand.[28][29][30][31]

Objective: To calculate the inhibitory constant (Ki) of a test compound for a specific off-target receptor.

Materials:

  • Off-target protein source (e.g., purified receptor, cell membrane preparation).

  • Labeled ligand (radiolabeled or fluorescent) with known affinity (Kd) for the target.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.2% BSA, pH 7.4).[29]

  • Test compound (your 2-(piperidin-4-yl)... derivative) at various concentrations.

  • 96-well microplate.

  • Detection instrument (scintillation counter for radioligands, plate reader for fluorescence).

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for total binding (labeled ligand only), non-specific binding (labeled ligand + a high concentration of a known unlabeled ligand), and competitor wells (labeled ligand + serial dilutions of your test compound).

  • Reagent Preparation:

    • Prepare a fixed concentration of the labeled ligand in assay buffer. The optimal concentration is typically at or below its Kd value.

    • Prepare a 10-point serial dilution series of your test compound in assay buffer.

  • Assay Incubation:

    • To all wells, add the off-target protein preparation.

    • To the competitor wells, add the different concentrations of your test compound.

    • To the non-specific binding wells, add a saturating concentration of a known, potent unlabeled ligand.

    • To all wells, add the fixed concentration of the labeled ligand.

    • Incubate the plate for a predetermined time at a specific temperature (e.g., 2 hours at room temperature) to reach equilibrium.[31]

  • Separation: Separate the bound from unbound labeled ligand. This is commonly done by rapid vacuum filtration through a glass fiber filter mat that traps the protein/membrane fragments.

  • Detection:

    • Quantify the amount of bound labeled ligand in each well using the appropriate detection instrument.

  • Data Analysis:

    • Subtract the non-specific binding signal from all other measurements.

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of your compound that displaces 50% of the labeled ligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[28]

References

  • Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. Available at: [Link]

  • Hu, Y., et al. Classification of Scaffold Hopping Approaches. PMC - NIH. Available at: [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. Available at: [Link]

  • Competition Assay Protocol. Fabgennix International. Available at: [Link]

  • Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • O'Boyle, N., et al. On Scaffolds and Hopping in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Lazzara, P. R. & Moore, T. W. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceutical Sciences. Available at: [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]

  • Na, J., et al. Tools for experimental and computational analyses of off-target editing by programmable nucleases. Experimental & Molecular Medicine. Available at: [Link]

  • BEdeepoff: an in silico tool for off-target prediction of ABE and CBE base editors. bioRxiv. Available at: [Link]

  • What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. Available at: [Link]

  • Off-Target Profiling. Creative Biolabs. Available at: [Link]

  • Clement, K., et al. CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing. Bioinformatics. Available at: [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. Available at: [Link]

  • Scaffold hopping approaches for dual-target antitumor drug discovery: opportunities and challenges. Expert Opinion on Drug Discovery. Available at: [Link]

  • Computational tools for CRISPR Off-target detection: An overview. Open Research@CSIR-NIScPR. Available at: [Link]

  • Kumaresan, S., et al. Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences. Available at: [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ACS Publications. Available at: [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy. Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. Available at: [Link]

  • Structure-activity relationship (SAR). GARDP Revive. Available at: [Link]

  • Competitive Binding Assay. Bio-protocol. Available at: [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. Available at: [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available at: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC - NIH. Available at: [Link]

  • On Exploring Structure Activity Relationships. PMC - NIH. Available at: [Link]

  • Introduction to the themed collection on kinases. RSC Medicinal Chemistry. Available at: [Link]

  • Target Profiling Service. Bionsight. Available at: [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Ensemble of structure and ligand-based classification models for hERG liability profiling. Journal of Cheminformatics. Available at: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ACS Publications. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery. Available at: [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. MDPI. Available at: [Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC - NIH. Available at: [Link]

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation & Comparative

From Bench to Bedside: A Guide to Validating In vitro Findings in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: April 2026

The journey from a promising in vitro discovery to a clinically relevant therapy is a long and often arduous one. While in vitro experiments provide a powerful and efficient platform for initial screening and mechanistic studies, they represent a simplified version of a complex biological system.[1][2] The true test of any potential therapeutic or biological hypothesis lies in its validation within a living organism. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively design and execute in vivo animal studies to validate and build upon in vitro findings.

The Indispensable Bridge: Why In Vivo Validation is Crucial

In vitro systems, such as cell cultures and biochemical assays, offer unparalleled control over experimental variables, high-throughput capabilities, and cost-effectiveness.[1][3] They are instrumental in the early stages of research for identifying potential drug candidates, elucidating molecular pathways, and understanding basic cellular processes.[1][3] However, the isolated nature of these systems cannot fully replicate the intricate interplay of various cells, tissues, and organ systems within a living organism.[1][4]

The transition from a controlled laboratory environment to a complex physiological one is a critical step where many promising candidates falter.[4] In vivo animal studies serve as the indispensable bridge between the bench and the bedside, providing a more holistic and physiologically relevant context to evaluate the efficacy, safety, and mechanism of action of a potential therapeutic.[2][5] It is within this complex biological landscape that we can truly assess how a compound is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with the immune system and other physiological processes.[6][7]

Charting the Course: A Strategic Approach to In Vivo Validation

A successful in vivo validation study is not a simple replication of in vitro experiments in an animal. It requires a thoughtful and strategic approach that considers the nuances of the biological question, the limitations of the chosen model, and the ultimate goal of translating the findings to humans.

InVivo_Validation_Workflow cluster_0 Phase 1: Foundational Planning cluster_1 Phase 2: Experimental Design & Execution cluster_2 Phase 3: Data Analysis & Interpretation In_Vitro_Findings Robust In Vitro Data (Dose-response, MOA) Define_Objectives Clearly Defined In Vivo Objectives In_Vitro_Findings->Define_Objectives Informs Animal_Model_Selection Strategic Animal Model Selection Define_Objectives->Animal_Model_Selection Guides PK_PD_Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Animal_Model_Selection->PK_PD_Studies Determines Dose_Selection Rational Dose Selection & Regimen PK_PD_Studies->Dose_Selection Informs In_Vivo_Experiment In Vivo Efficacy & Toxicity Studies Dose_Selection->In_Vivo_Experiment Defines Biomarker_Analysis Biomarker & Endpoint Analysis In_Vivo_Experiment->Biomarker_Analysis Generates Data for Data_Analysis Statistical Analysis & In Vitro-In Vivo Correlation Biomarker_Analysis->Data_Analysis Provides Data for Interpretation Interpretation of Results Data_Analysis->Interpretation Leads to Go_NoGo_Decision Go/No-Go Decision for Further Development Interpretation->Go_NoGo_Decision Supports

Caption: A strategic workflow for validating in vitro findings in in vivo animal studies.

Part 1: Foundational Planning - Laying the Groundwork for Success

The Starting Point: Robust and Well-Characterized In Vitro Data

Before embarking on costly and time-consuming in vivo studies, it is imperative to have a solid foundation of in vitro data. This includes:

  • Comprehensive Dose-Response Curves: Establishing a clear relationship between the concentration of a compound and its biological effect is fundamental.

  • Mechanism of Action (MOA) Studies: A thorough understanding of how a compound exerts its effects at the molecular and cellular level is crucial for designing relevant in vivo experiments and interpreting the results.[8]

  • In Vitro ADME and Toxicity Screening: Early assessment of a compound's metabolic stability, permeability, and potential off-target effects can help predict its in vivo behavior and identify potential liabilities.

Defining Clear In Vivo Objectives

The objectives of the in vivo study should be specific, measurable, achievable, relevant, and time-bound (SMART). Are you aiming to:

  • Confirm the in vitro efficacy in a disease model?

  • Establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship?[7]

  • Assess the safety and tolerability of a compound?

  • Identify and validate biomarkers of drug response?[8]

Clearly defined objectives will guide all subsequent decisions in the experimental design.

The Cornerstone of Translatability: Strategic Animal Model Selection

The choice of animal model is arguably the most critical decision in the in vivo validation process.[9][10][11] An inappropriate model can lead to misleading results and a failure to translate findings to the human condition.[12] Key considerations include:

  • Physiological and Pathological Relevance: The animal model should mimic the human disease or biological process as closely as possible.[10][13] This includes similarities in anatomy, physiology, and the underlying molecular pathways of the disease.[9]

  • Genetic Homology: For studies involving genetic targets, the animal model should possess a homologous gene with a similar function to its human counterpart.[14]

  • Predictive Validity: The model should have a demonstrated ability to predict clinical outcomes for similar classes of compounds.[12]

  • Practical Considerations: Factors such as animal size, lifespan, cost, and availability of specialized techniques should also be taken into account.[9][15]

Animal Model Common Research Areas Key Advantages Key Limitations
Mice/Rats Cancer, immunology, genetics, metabolic diseasesSmall size, short lifespan, well-characterized genetics, availability of transgenic models.[12][14]Physiological differences from humans can limit translatability.[12]
Zebrafish Developmental biology, toxicology, high-throughput screeningRapid development, optical transparency, genetic tractability.[9]Significant physiological differences from mammals.
Rabbits Cardiovascular disease, ophthalmology, immunologyLarger size allows for more extensive sampling, closer physiological resemblance to humans in some systems.[13]More expensive and have a longer reproductive cycle than rodents.
Pigs/Sheep Medical device testing, cardiovascular research, dermatologyAnatomical and physiological similarities to humans, particularly in the cardiovascular and integumentary systems.[12]High cost, specialized housing requirements, ethical considerations.
Non-Human Primates Neuroscience, infectious diseases, immunologyClosest phylogenetic relationship to humans, providing high translational relevance for complex diseases.[13]Significant ethical concerns, high cost, specialized facilities required.

Part 2: Experimental Design and Execution - From Theory to Practice

Understanding Exposure and Effect: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Before launching into large-scale efficacy studies, it is essential to understand how the compound behaves in the chosen animal model. PK/PD studies provide this critical information.[6][7]

  • Pharmacokinetics (PK): This branch of pharmacology is concerned with the movement of drugs within the body.[6] Key parameters include:

    • Absorption: How the drug enters the bloodstream.

    • Distribution: Where the drug goes in the body.

    • Metabolism: How the drug is broken down.

    • Excretion: How the drug is eliminated from the body.

  • Pharmacodynamics (PD): This focuses on the relationship between drug concentration at the site of action and the resulting pharmacological effect.[6]

A well-designed PK/PD study will establish the relationship between the dose administered, the resulting drug concentration in the plasma and target tissues, and the magnitude and duration of the biological effect.[16] This information is crucial for selecting an appropriate dose and dosing regimen for subsequent efficacy studies.[17][18][19][20]

PK_PD_Relationship Dose Dose Plasma_Concentration Plasma_Concentration Dose->Plasma_Concentration Pharmacokinetics (ADME) Target_Site_Concentration Target_Site_Concentration Plasma_Concentration->Target_Site_Concentration Distribution Pharmacological_Effect Pharmacological_Effect Target_Site_Concentration->Pharmacological_Effect Pharmacodynamics

Caption: The relationship between pharmacokinetics and pharmacodynamics.

Rational Dose Selection and Dosing Regimen

The dose and dosing schedule used in in vivo studies should be informed by the in vitro potency of the compound and its in vivo PK/PD profile. Simply using the highest tolerated dose is not always the most informative approach. A well-designed dose-response study, including multiple dose levels, will provide a much richer dataset and a better understanding of the therapeutic window.

In Vivo Efficacy and Toxicity Studies: The Core of Validation

This is where the in vitro hypothesis is put to the ultimate test. The design of these studies will be highly dependent on the specific disease model and the therapeutic modality being investigated. However, some general principles apply:

  • Appropriate Controls: The inclusion of vehicle-treated and/or positive control groups is essential for a valid interpretation of the results.

  • Blinding and Randomization: To minimize bias, animals should be randomly assigned to treatment groups, and the investigators assessing the outcomes should be blinded to the treatment allocation.[11]

  • Clinically Relevant Endpoints: The chosen endpoints should be relevant to the human disease and should be measurable in a reproducible and quantitative manner.

Biomarker and Endpoint Analysis: Measuring What Matters

In addition to primary efficacy endpoints, the analysis of biomarkers can provide valuable insights into the mechanism of action of the compound and can serve as surrogate markers of efficacy.[8] This can include:

  • Target Engagement Markers: Measuring the extent to which the drug interacts with its intended molecular target.

  • Pharmacodynamic Biomarkers: Measuring a downstream biological effect of the drug.

  • Efficacy Biomarkers: Correlating a biological marker with a clinical outcome.

Part 3: Data Analysis and Interpretation - Making Sense of the Results

Statistical Rigor and In Vitro-In Vivo Correlation (IVIVC)

The data generated from in vivo studies should be analyzed using appropriate statistical methods to determine the significance of the findings. Furthermore, establishing an in vitro-in vivo correlation (IVIVC) is a key goal.[21][22] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., dissolution rate) and an in vivo response (e.g., plasma concentration).[23] A strong IVIVC can be incredibly valuable for future formulation development and can potentially reduce the need for extensive in vivo studies.[22][24]

There are different levels of IVIVC, with Level A being the most rigorous, establishing a point-to-point relationship between the in vitro and in vivo data.[21][23][24]

IVIVC Level Description Predictive Ability
Level A Point-to-point correlation between in vitro dissolution and in vivo absorption.[21][24]High - can predict the entire in vivo plasma concentration-time profile.[24]
Level B Utilizes statistical moment analysis to compare mean in vitro and in vivo parameters.[21][23]Moderate - does not establish a point-to-point correlation.[21][24]
Level C Single-point correlation between a dissolution parameter and a pharmacokinetic parameter.[23]Low - not sufficient for predicting the full pharmacokinetic profile.[24]
Interpreting the Results: A Holistic View

The interpretation of in vivo data should not be done in isolation. It requires a holistic view that integrates the findings with the existing in vitro data. Discrepancies between in vitro and in vivo results are common and can provide valuable learning opportunities.[4] For example, a compound that is highly potent in vitro but shows poor efficacy in vivo may have an unfavorable pharmacokinetic profile. Conversely, a compound with modest in vitro potency but excellent in vivo efficacy may have beneficial metabolic properties or engage with a novel in vivo mechanism.

The Go/No-Go Decision: Charting the Path Forward

Ultimately, the goal of in vivo validation is to inform a go/no-go decision for further development.[4] A robust and well-interpreted in vivo dataset will provide the confidence needed to advance a promising candidate to the next stage of preclinical and clinical development.

Ethical Considerations: The 3Rs of Animal Research

All research involving animals must be conducted in an ethical and humane manner. The principles of the 3Rs – Replacement, Reduction, and Refinement – provide a framework for conducting responsible animal research.[25][26][27][28][29]

  • Replacement: Using non-animal methods whenever possible.[26][27]

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.[25][26][27]

  • Refinement: Minimizing any pain, suffering, or distress to the animals.[26][27]

Conclusion

The validation of in vitro findings through in vivo animal studies is a critical and complex process that requires careful planning, rigorous execution, and thoughtful interpretation. By following the principles outlined in this guide, researchers can increase the likelihood of success and contribute to the translation of promising scientific discoveries into new therapies that can improve human health. This journey from the bench to the bedside is challenging, but with a well-designed and executed in vivo validation strategy, it is a journey that can lead to impactful and life-changing innovations.

References

  • What Are The 3Rs? | Beyond3Rs - Stanford Medicine. Available at: [Link]

  • 3Rs in Animal Research - University of Montana. Available at: [Link]

  • The 3Rs :: Understanding Animal Research. Available at: [Link]

  • Ethical Animal Research - The 3Rs as Guiding Principles | American Physiological Society. Available at: [Link]

  • Animal Use Alternatives (3Rs) | National Agricultural Library - USDA. Available at: [Link]

  • How to Choose an Animal Model in Research - Blog. Available at: [Link]

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. Available at: [Link]

  • Role of animal models in biomedical research: a review - PMC. Available at: [Link]

  • Animal Models | Harvard Medical School. Available at: [Link]

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PubMed. Available at: [Link]

  • SCIENTIFIC CONSIDERATIONS AND CHOICE OF SPECIES - Kansas State College of Veterinary Medicine. Available at: [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies - Sygnature Discovery. Available at: [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - ResearchGate. Available at: [Link]

  • Evaluating In Vivo-In Vitro Correlation Using a Bayesian Approach - PMC. Available at: [Link]

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC. Available at: [Link]

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - Icahn School of Medicine at Mount Sinai. Available at: [Link]

  • Development and validation of an in vivo model for pharmacokinetic/pharmacodynamic studies of antimicrobials in domestic animals - PAGEPress Publications. Available at: [Link]

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - MDPI. Available at: [Link]

  • In Vivo Target Validation - Creative Biolabs. Available at: [Link]

  • In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. Available at: [Link]

  • Strategies for in vitro engineering of the translation machinery - PMC - NIH. Available at: [Link]

  • in vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - World Journal of Advanced Research and Reviews. Available at: [Link]

  • How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. Available at: [Link]

  • How OOC can improve in vitro to in vivo translatability of preclinical data - CN Bio. Available at: [Link]

  • Pharmacokinetics & Pharmacodynamics (PK/PD) - WuXi Biologics. Available at: [Link]

  • Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed. Available at: [Link]

  • The Cancer Moonshot, the Role of In Vitro Models, Model Accuracy, and the Need for Validation - PMC. Available at: [Link]

  • In vivo validation of in vitro models for bioavailability of lead from Dutch made grounds - RIVM Publications Repository. Available at: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available at: [Link]

  • Validation of Alternative In Vitro Methods to Animal Testing: Concepts, Challenges, Processes and Tools - PubMed. Available at: [Link]

  • Bridging Discovery and Translational Science: Why Infectious Disease Programs Need Integrated In Vitro and In Vivo Models | Southern Research. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • Experimental mouse models for translational human cancer research - Frontiers. Available at: [Link]

  • Advancing In Vitro Tools for Oncologic Research in Cats and Dogs - PMC. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. Available at: [Link]

  • In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research - Cusabio. Available at: [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Available at: [Link]

  • In Vitro vs In Vivo: Advanced Models to Replace Animals. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. Available at: [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - Ichor Bio. Available at: [Link]

Sources

Navigating the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Head-to-Head Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry and materials science. Recognized for its exceptional ability to act as a bioisostere for amides and esters, it improves metabolic stability, enhances aqueous solubility, and lowers lipophilicity. However, selecting the optimal synthetic route to construct 2,5-disubstituted 1,3,4-oxadiazoles can be challenging.

As an application scientist, I evaluate synthetic methodologies not just on theoretical yield, but on causality, functional group tolerance, and operational scalability . This guide provides an objective, head-to-head comparison of the two primary logical disconnections used to build this heterocycle: the dehydrative cyclization of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones[1].

Mechanistic Workflows & Logical Disconnections

The synthesis of 1,3,4-oxadiazoles diverges based on the starting materials. Carboxylic acids are typically funneled through dehydrative pathways, whereas aldehydes are processed via oxidative pathways.

G A Carboxylic Acids + Hydrazides C 1,2-Diacylhydrazines A->C Coupling G 2,5-Disubstituted 1,3,4-Oxadiazole A->G One-Pot (T3P) B Aldehydes + Hydrazides D N-Acylhydrazones B->D Condensation E Dehydrative Cyclization (e.g., T3P, POCl3) C->E F Oxidative Cyclization (e.g., I2/K2CO3, IBX) D->F E->G -H2O F->G -2H

Synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles via distinct logical disconnections.

Strategy 1: Dehydrative Cyclization of 1,2-Diacylhydrazines

The Causality of Reagent Selection

Historically, the cyclodehydration of 1,2-diacylhydrazines relied on harsh reagents like phosphorus oxychloride ( POCl3​ ) or thionyl chloride ( SOCl2​ )[2][3]. While effective for simple molecules, these reagents generate highly acidic byproducts (HCl, H3​PO4​ ) that cleave sensitive protecting groups (e.g., Boc, acetals) and pose severe environmental hazards[3].

Modern protocols have shifted toward Propylphosphonic anhydride ( T3P® ) [4]. The causality behind T3P 's superiority lies in its dual-action mechanism under mild conditions. It first acts as an amide coupling agent to form the 1,2-diacylhydrazine. An excess of T3P then selectively activates the enol-oxygen of the diacylhydrazine tautomer, transforming it into a superior leaving group. The resulting water-soluble phosphonic acid byproduct is easily neutralized by a mild base like DIPEA, driving the equilibrium toward cyclization without acidifying the medium[5].

Self-Validating Protocol: T3P-Mediated One-Pot Synthesis

This protocol allows for the direct synthesis of oxadiazoles from carboxylic acids and acid hydrazides in a single reaction vessel[4].

  • Reagent Assembly : In an oven-dried flask under N2​ , dissolve the carboxylic acid (1.0 equiv) and the acid hydrazide (1.0 equiv) in anhydrous ethyl acetate (0.5 M).

  • Base Addition : Add N,N -diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA deprotonates the nucleophiles and acts as an acid scavenger for the T3P byproducts.

  • Activation & Cyclodehydration : Dropwise add T3P (50 wt% solution in EtOAc, 2.5 equiv). The first equivalent drives the coupling; the remaining 1.5 equivalents drive the dehydration[4].

  • Thermal Shift : Heat the reaction mixture to 80 °C for 12–16 hours. Validation Checkpoint: TLC monitoring should reveal the transient formation of a highly polar 1,2-diacylhydrazine intermediate, which gradually converts to the non-polar oxadiazole product.

  • Workup : Quench with saturated aqueous NaHCO3​ . The T3P byproducts partition exclusively into the aqueous layer, allowing the pure 1,3,4-oxadiazole to be isolated from the organic layer with minimal to no column chromatography.

Strategy 2: Oxidative Cyclization of N-Acylhydrazones

The Causality of Reagent Selection

When the corresponding carboxylic acids are unstable or unavailable, starting from aldehydes is a highly strategic alternative. Aldehydes condense with hydrazides to form N-acylhydrazones, which are then subjected to oxidative C-O bond formation[1].

While transition-metal catalysts (e.g., CuI)[6] or hypervalent iodine reagents (e.g., IBX/KI, Dess-Martin periodinane)[7][8] are frequently utilized, molecular iodine ( I2​ ) with potassium carbonate ( K2​CO3​ ) provides a highly practical, transition-metal-free system[1][9]. The causality of this system relies on base-promoted tautomerization: K2​CO3​ shifts the equilibrium of the N-acylhydrazone to its nucleophilic enol form. The enol attacks the electrophilic I2​ , forming an α -iodo intermediate. Subsequent intramolecular nucleophilic attack by the oxygen displaces the iodide, closing the ring and eliminating HI[1].

Self-Validating Protocol: I2​/K2​CO3​ -Mediated Oxidative Cyclization

This method is highly scalable and tolerates crude hydrazone intermediates[9].

  • Condensation : Stir the aldehyde (1.0 equiv) and acid hydrazide (1.0 equiv) in ethanol at room temperature for 2 hours. Validation Checkpoint: Precipitation of the N-acylhydrazone often occurs, visually confirming successful condensation.

  • Solvent Exchange : Remove ethanol in vacuo and redissolve the crude intermediate in DMSO (0.2 M).

  • Oxidation : Add K2​CO3​ (3.0 equiv) followed by molecular iodine ( I2​ ) (1.2 equiv)[1]. The reaction will initially turn dark brown. Causality: The base is required in excess to neutralize the generated HI, preventing substrate degradation.

  • Cyclization : Stir at 60 °C for 4–6 hours. The color will fade to pale yellow as the iodine is consumed, serving as an internal visual indicator of reaction progress.

  • Workup : Quench with aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted I2​ . Extract with ethyl acetate.

Head-to-Head Performance Comparison

To facilitate route selection, the quantitative and qualitative performance metrics of these methodologies are summarized below.

Synthetic RouteKey ReagentsReaction TempFunctional Group ToleranceYield RangeEnvironmental / Green Profile
Harsh Dehydrative POCl3​ , SOCl2​ 80–100 °CLow (Cleaves Boc/Acetals)60–85%Poor (Generates toxic, corrosive gases)
Mild Dehydrative T3P , DIPEA80 °CExcellent75–95%High (Water-soluble, non-toxic byproducts)
Metal-Free Oxidative I2​ , K2​CO3​ 60 °CGood70–95%Moderate (High atom waste from I2​ mass)
Hypervalent Oxidative IBX/KI or DMP25 °CExcellent75–90%Moderate (Explosion risks with some reagents)
Catalytic Oxidative CuI, Persulfate80 °CGood65–90%Moderate (Heavy metal waste, though recoverable)
Summary Recommendations
  • For Late-Stage Functionalization: Utilize the T3P-mediated dehydrative route . Its neutral byproduct profile ensures that complex, highly functionalized intermediates remain intact[4][5].

  • For Aldehyde Feedstocks: Utilize the I2​/K2​CO3​ oxidative route . It avoids the need for transition metals and can be performed directly on crude condensation products, streamlining the workflow[1][9].

References

  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. organic-chemistry.org.[Link]

  • Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. d-nb.info.[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. openmedicinalchemistryjournal.com.[Link]

  • I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. acs.org.[Link]

  • A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst. nih.gov.[Link]

  • IBX/KI Promoted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles. benthamdirect.com.[Link]

  • ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. researchgate.net.[Link]

  • T3P as an Efficient Cyclodehydration Reagent for the One-Pot Synthesis of 2-Amino-1,3,4-oxadiazoles. researchgate.net.[Link]

  • A mild, one-pot preparation of 1,3,4-oxadiazoles. researchgate.net.[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] This guide focuses on a specific derivative, 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, and proposes a systematic evaluation of its selectivity profile against two closely related and highly relevant CNS targets: Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Given that some 2,5-disubstituted-1,3,4-oxadiazoles have shown potent and selective inhibitory activity against MAO-B, we hypothesize that our compound of interest may also exhibit a preferential affinity for one isoform over the other.[3][8] Understanding this selectivity is critical for predicting potential therapeutic applications and off-target effects.

This guide provides a comprehensive framework for researchers to assess the selectivity of this novel compound, complete with detailed experimental protocols, data interpretation, and comparative analysis with established reference inhibitors.

Rationale for Target Selection: MAO-A and MAO-B

Monoamine oxidases are mitochondrial-bound enzymes responsible for the oxidative deamination of neurotransmitters and dietary amines. The two isoforms, MAO-A and MAO-B, share approximately 70% sequence homology but differ in their substrate preferences and inhibitor sensitivities.

  • MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine. Its inhibition is a therapeutic strategy for depression and anxiety disorders.

  • MAO-B primarily metabolizes dopamine and phenylethylamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease and have been explored for neuroprotective effects in other neurological disorders.

Given the prevalence of the 1,3,4-oxadiazole core in neurologically active agents, and documented MAO-B inhibitory activity within this class, a thorough evaluation of the selectivity of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole against both MAO isoforms is a logical and crucial step in its pharmacological characterization. A high degree of selectivity for one isoform over the other would be a key determinant of its potential therapeutic trajectory.

Experimental Workflow for Selectivity Profiling

The following diagram outlines the key steps in determining the selectivity profile of our compound of interest.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Conclusion A Synthesize and purify 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole B Prepare stock solutions in DMSO A->B C Perform MAO-A Inhibition Assay B->C D Perform MAO-B Inhibition Assay B->D E Determine IC50 values for MAO-A and MAO-B C->E D->E F Calculate Selectivity Index (SI = IC50(MAO-A) / IC50(MAO-B)) E->F G Evaluate Selectivity Profile F->G

Caption: Experimental workflow for determining the MAO selectivity profile.

Detailed Experimental Protocols

The following protocols describe in vitro enzymatic assays for determining the inhibitory potency of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole against human recombinant MAO-A and MAO-B.

Materials and Reagents
  • Enzymes: Human recombinant MAO-A and MAO-B

  • Substrate: Kynuramine (for both MAO-A and MAO-B)

  • Reference Inhibitors:

    • Clorgyline (selective for MAO-A)

    • Pargyline (selective for MAO-B)

  • Test Compound: 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

  • Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Detection Reagent: 1 N NaOH

  • Instrumentation: Fluorescence microplate reader (Excitation: 310 nm, Emission: 400 nm)

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in 100 mM potassium phosphate buffer (pH 7.4). The final concentration of DMSO in the assay should be kept below 1%.

  • Enzyme Reaction:

    • To a 96-well black microplate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) diluted in buffer.

    • Add 25 µL of the serially diluted test compound or reference inhibitor.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate.

  • Reaction Termination and Detection:

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 75 µL of 1 N NaOH.

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with excitation at 310 nm and emission at 400 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Selectivity Data

The following table presents hypothetical data for the inhibitory activity of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole and reference compounds against MAO-A and MAO-B.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (MAO-A/MAO-B)
2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole 1,2502550
Clorgyline (Reference) 58,5000.0006
Pargyline (Reference) 10,00015066.7

Interpretation of Results and Selectivity Profile

Based on the hypothetical data presented, 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole demonstrates a clear preference for inhibiting MAO-B over MAO-A, with a selectivity index of 50. This indicates that a 50-fold higher concentration of the compound is required to inhibit MAO-A to the same extent as MAO-B.

  • Comparison to Reference Compounds: The selectivity profile of our test compound is comparable to that of the known MAO-B selective inhibitor, Pargyline. Conversely, it exhibits the opposite selectivity profile to Clorgyline, a potent and selective MAO-A inhibitor.

  • Therapeutic Implications: The observed selectivity for MAO-B suggests that 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole could be a promising candidate for development as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease. Its relatively weak activity against MAO-A would be advantageous, as it would minimize side effects associated with the inhibition of serotonin and norepinephrine metabolism, such as the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods).

The Role of MAO in Neurotransmitter Metabolism

The following diagram illustrates the metabolic pathways of key neurotransmitters and the points of intervention for MAO-A and MAO-B inhibitors.

G cluster_0 Neurotransmitters cluster_1 MAO Enzymes cluster_2 Metabolites cluster_3 Inhibitors Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Dopamine Dopamine Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Clorgyline Clorgyline Clorgyline->MAO_A Inhibits Pargyline Pargyline / Test Compound Pargyline->MAO_B Inhibits

Caption: Role of MAO-A and MAO-B in neurotransmitter metabolism.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the selectivity profile of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole against the closely related targets MAO-A and MAO-B. The provided protocols and data interpretation framework serve as a robust starting point for researchers in the field of drug discovery.

The hypothetical data suggest that this compound is a selective MAO-B inhibitor, warranting further investigation. Future studies should focus on:

  • In vivo efficacy studies: To determine if the observed in vitro selectivity translates to a desirable pharmacological effect in animal models of Parkinson's disease.

  • Comprehensive off-target screening: To assess the compound's activity against a broader panel of receptors, enzymes, and ion channels to identify any potential liabilities.

  • Pharmacokinetic profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By systematically applying these methodologies, the therapeutic potential of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole can be thoroughly and objectively assessed.

References

  • Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review.
  • Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Deriv
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.
  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Deriv
  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. Semantic Scholar.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. PMC.
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • Synthesis of heteryl derivatives of 2,5-disubstituted 1,3,4-okasadiazole.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • 2(2-Pyridyl)-5-ME-1,3,4-oxadiazole. PubChem.
  • Discovery of 5-(Piperidin-4-yl)
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
  • 1,3,4-Oxadiazole derivatives: targeting multiple bacterial p
  • 2-(pyridin-2-yl)-1,3,4-oxadiazole. Santa Cruz Biotechnology.
  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.

Sources

A Senior Application Scientist's Guide to Benchmarking the Pharmacokinetic Profile of Novel Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Pharmacokinetics in Oxadiazole Drug Development

The oxadiazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a wide array of therapeutic agents.[1][2][3][4] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][5] The 1,3,4- and 1,2,4-isomers are of particular interest due to their chemical stability and favorable pharmacological profiles.[3][4] However, promising in vitro activity does not guarantee in vivo success. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK)—is the ultimate determinant of its therapeutic viability.

The electron-deficient nature of the oxadiazole ring can enhance metabolic stability, a desirable trait for drug candidates.[3][4] Furthermore, the moiety's lipophilicity often aids in its ability to reach biological targets.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the pharmacokinetic profiles of novel oxadiazole derivatives. We will move beyond mere data collection to understand the causality behind experimental choices, ensuring a robust and translatable dataset for informed decision-making.

Comparative Analysis: Benchmarking Against the Standard

To contextualize the performance of a novel derivative, it is essential to compare its PK parameters against a relevant benchmark. This could be an existing drug with a similar mechanism of action or a previous lead compound from the same chemical series. For this guide, we will compare two hypothetical novel 1,3,4-oxadiazole derivatives, OXD-A and OXD-B , against a well-established, hypothetical benchmark compound, Ref-OXD .

Table 1: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing, 10 mg/kg)

ParameterUnitRef-OXDOXD-AOXD-BInterpretation
Cmax (Maximum Concentration)ng/mL8501250600OXD-A achieves a higher peak concentration, suggesting rapid absorption.
Tmax (Time to Cmax)h2.01.04.0OXD-A is absorbed faster, while OXD-B shows slower, more prolonged absorption.
AUC(0-t) (Area Under the Curve)ng*h/mL420068005500OXD-A has the highest total drug exposure, followed by OXD-B.
(Half-life)h4.55.09.5OXD-B has a significantly longer half-life, suggesting slower elimination.
F% (Oral Bioavailability)%406550OXD-A demonstrates superior bioavailability, meaning more of the drug reaches systemic circulation.

This data is illustrative. Real-world values are obtained through rigorous experimental protocols as described below.

Experimental Methodologies: A Validated Approach

The generation of reliable PK data hinges on meticulously planned and executed experiments. The following protocols are designed as self-validating systems, incorporating necessary controls and adhering to industry best practices and regulatory guidance.[6][7][8]

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard cassette-dosing study in rats to efficiently screen compounds.[9] The objective is to determine key PK parameters following oral administration.

Causality Behind Choices:

  • Animal Model: Rats (specifically Han Wistar or Sprague-Dawley strains) are a standard preclinical species due to their well-characterized physiology and metabolism, providing data that can often be scaled to humans.[9]

  • Dosing Route: Oral gavage is chosen to simulate the intended clinical route for most small-molecule drugs.[9][10]

  • Blood Sampling: A sparse sampling schedule is often used in early discovery to minimize animal stress while still capturing the full PK profile. Serial sampling from the same animal reduces inter-animal variability.

  • Bioanalysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[6][11]

Step-by-Step Protocol:

  • Animal Acclimation: Male Han Wistar rats (6-8 weeks old) are acclimated for at least 3 days with free access to food and water.[9]

  • Dosing Formulation: Prepare a suspension of the test compounds (e.g., at 2 mg/mL) in a suitable vehicle like 0.5% hydroxypropyl methylcellulose (HPMC).[9]

  • Administration: Administer the formulation via oral gavage at a dose volume of 5 mL/kg to achieve the target dose (e.g., 10 mg/kg).[10]

  • Blood Collection: Collect sparse blood samples (~100 µL) from a lateral tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard (a structurally similar compound).[12] Vortex and centrifuge to pellet the protein.

    • Quantification: Analyze the supernatant using a validated LC-MS/MS method. The method must be validated for accuracy, precision, selectivity, and stability according to FDA guidelines.[6][7][13]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate parameters like Cmax, Tmax, AUC, and t½.[12]

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis acclimation Animal Acclimation formulation Dosing Formulation admin Oral Gavage Administration formulation->admin sampling Serial Blood Sampling admin->sampling plasma_prep Plasma Separation sampling->plasma_prep bioanalysis LC-MS/MS Quantification plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

Caption: Workflow for an In Vivo Rodent Pharmacokinetic Study.

In Vitro ADME Assays

In vitro assays provide crucial, early insights into a compound's metabolic fate and disposition, helping to explain the results observed in vivo.

This assay predicts hepatic clearance by measuring the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[14]

Causality Behind Choices:

  • Test System: Liver microsomes are subcellular fractions rich in CYP enzymes and are a cost-effective, high-throughput model for assessing Phase I metabolism.[14][15]

  • Cofactor: NADPH is required to initiate the catalytic cycle of CYP enzymes.[14] A control incubation without NADPH is critical to distinguish metabolic degradation from chemical instability.

  • Concentration: A low substrate concentration (typically 1 µM) is used to ensure the kinetics are in the linear range (below the enzyme's Km), which allows for the calculation of intrinsic clearance.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., human or rat, at 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound (1 µM final concentration) to the microsome mixture and pre-incubate at 37°C for 5-10 minutes to allow temperature equilibration.[15]

  • Initiation: Start the reaction by adding a pre-warmed NADPH solution (1 mM final concentration).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile to stop the enzymatic reaction.[14]

  • Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculation: Plot the natural logarithm of the percent remaining versus time. The slope of this line is the rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[15][16]

This assay determines if a novel compound inhibits the activity of major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[17][18]

Causality Behind Choices:

  • Regulatory Importance: Regulatory agencies like the FDA require evaluation of DDI potential for major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[17][19][20]

  • Methodology: A "cocktail" or n-in-one approach using specific probe substrates for each CYP isoform allows for efficient, simultaneous screening.[19]

  • Data Output: The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined. This value, along with clinical exposure data, helps predict the risk of clinical DDIs.[21]

Step-by-Step Protocol:

  • Incubation: Incubate human liver microsomes, a cocktail of CYP-specific probe substrates, and varying concentrations of the test compound (novel oxadiazole derivative).

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Termination: After a set incubation time, stop the reaction with a quenching solvent.

  • Analysis: Use LC-MS/MS to measure the formation of the specific metabolites from each probe substrate.

  • Calculation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition against the test compound concentration to determine the IC50 value for each CYP isoform.

This assay measures the extent to which a compound binds to plasma proteins like albumin. Only the unbound (free) drug is generally considered pharmacologically active and available for metabolism and clearance.[22][23]

Causality Behind Choices:

  • Method: Equilibrium dialysis is considered the gold standard method for PPB determination because it provides a direct measure of the unbound drug concentration at equilibrium.[24][25]

  • Impact: High plasma protein binding can limit drug distribution to tissues and reduce clearance, affecting both efficacy and half-life.[24]

Step-by-Step Protocol:

  • Apparatus Setup: Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Loading: Add plasma (human, rat) spiked with the test compound to one chamber and buffer to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G pk Overall PK Profile (In Vivo) met_stab met_stab met_stab->pk Predicts Hepatic Clearance (Metabolism) ppb ppb ppb->pk Influences Distribution & Free Drug Concentration cyp cyp cyp->pk Predicts Drug-Drug Interaction Risk

Caption: Relationship of In Vitro ADME Assays to the In Vivo Profile.

Conclusion: Synthesizing Data for Project Advancement

Benchmarking the pharmacokinetic profile of novel oxadiazole derivatives is not a checklist exercise but a dynamic, iterative process. By comparing key in vivo parameters against a relevant standard (Table 1), project teams can quickly identify promising candidates. For example, OXD-A 's high Cmax and bioavailability make it an attractive lead. In contrast, OXD-B 's long half-life might be desirable for indications requiring sustained exposure, but its slower absorption (high Tmax) would need further investigation.

The underlying in vitro data provide the mechanistic explanation for these in vivo observations. A high intrinsic clearance in the metabolic stability assay could explain poor oral bioavailability, while high plasma protein binding could contribute to a long half-life. By integrating these datasets, researchers can build a comprehensive ADME profile, enabling data-driven decisions to optimize chemical structures, predict human pharmacokinetics, and ultimately select the most promising candidates for progression into clinical development.

References

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994. [Link]

  • Di, L., & Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In High-Throughput Screening Methods in Drug Discovery (pp. 83-96). Springer. [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma protein binding in drug discovery and development. Combinatorial chemistry & high throughput screening, 13(2), 170–187. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • Vuignier, K., Schappler, J., Veuthey, J. L., Carrupt, P. A., & Martel, S. (2010). Drug-protein binding: a critical review of analytical tools. Analytical and bioanalytical chemistry, 398(1), 53–66. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Food and Drug Administration. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Merilainen, L. (2018). Metabolic stability in liver microsomes. Mercell. [Link]

  • Pharma Industry Review. (2025). Rapid Plasma Protein Binding Assay. [Link]

  • Duhan, M., Singh, P., & Kumar, V. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Cogent Chemistry, 8(1). [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). Indo American Journal of Pharmaceutical Sciences, 06(10), 13576-13585. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). ResearchGate. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). Journal of Pharma and Biomedics. [Link]

  • Mehaghin, H., & Frey, B. M. (2010). Drug–protein binding: a critical review of analytical tools. Analytical and Bioanalytical Chemistry, 398(1), 53-66. [Link]

  • Food and Drug Administration. (2013). Bioanalytical Method Validation - Draft Guidance for Industry. [Link]

  • Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • Al-Sanea, M. M., & El-Sherbeni, A. A. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Molecules, 28(6), 2603. [Link]

  • Korfmacher, W. A., et al. (2001). Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats. Journal of chromatography. B, Biomedical sciences and applications, 753(2), 331–340. [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Cyprotex ADME-Tox Solutions. [Link]

  • Paine, M. F., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 42(5), 863–871. [Link]

  • Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

  • Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2553. [Link]

  • S. F. A. et al. (2020). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 17(11), 4410-4422. [Link]

  • Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

Sources

comparative cytotoxicity assays against cancerous and non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Therapeutic Window: A Comparative Guide to Cytotoxicity Assays in Drug Discovery

In early-stage oncology drug development, demonstrating a compound's efficacy against malignant cells is only the baseline requirement. The true metric of a viable lead candidate is its —the quantitative ratio of toxicity in normal, healthy cells versus targeted cancer cells[1]. Establishing a robust TI requires comparative in vitro cytotoxicity screening using paired cell lines (e.g., MCF-7 breast carcinoma versus MCF-10A normal mammary epithelial cells).

As a Senior Application Scientist, I frequently observe laboratories defaulting to legacy assays without considering the mechanistic bias introduced by the readout. We are not merely measuring "cell death"; we are quantifying specific biochemical endpoints. This guide objectively compares the performance of industry-standard cytotoxicity assays and provides a self-validating protocol for multiplexed TI profiling.

Mechanistic Evaluation of Cytotoxicity Assays

Selecting the correct assay requires understanding the causality behind the readout. Here is a critical comparison of the primary modalities:

1. Metabolic Reduction (MTT / WST-1)

  • Mechanism : Quantifies the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases.

  • Causality & Limitations : While highly cited and cost-effective, MTT relies on metabolic flux, which can be transiently altered by cytostatic drugs without inducing true cell death. Furthermore, certain compounds (e.g., polyphenols, nanomaterials) can directly reduce tetrazolium salts, causing false-positive viability signals[2]. The requirement to solubilize formazan crystals also precludes real-time kinetic analysis and destroys the sample, preventing multiplexing[3].

2. ATP Quantification (CellTiter-Glo)

  • Mechanism : Utilizes a thermostable luciferase to measure cellular ATP, the fundamental energy currency of metabolically active cells.

  • Causality & Advantages : ATP depletion is an absolute, irreversible indicator of cell death. The assay involves simultaneous lysis and luminescence generation, offering a homogeneous "add-mix-measure" workflow. It is significantly more sensitive than MTT, capable of detecting minute cell populations, making it the gold standard for high-throughput screening (HTS) and 3D microtissue models[4].

3. Membrane Integrity (LDH Release)

  • Mechanism : Quantifies lactate dehydrogenase (LDH) released into the culture media upon plasma membrane rupture.

  • Causality & Synergy : Unlike MTT or ATP assays that measure what remains alive, LDH measures what is dead[5]. Because LDH is measured from the supernatant, it can be multiplexed with intracellular assays (like ATP) on the exact same cell population. This is critical for differentiating between cytostatic (low ATP, low LDH) and cytocidal (low ATP, high LDH) drug mechanisms.

4. Real-Time Cellular Impedance (xCELLigence)

  • Mechanism : Measures electron flow (impedance) across gold microelectrodes at the bottom of the plate. As cells attach and proliferate, impedance increases.

  • Causality & Kinetic Insight : Endpoint assays miss the temporal dynamics of drug action. Real-time impedance allows continuous, label-free monitoring over days, revealing delayed toxicity, transient morphological changes, or the precise onset of immune-cell-mediated cytolysis[6][7].

Comparative Performance Data

To facilitate assay selection, the following table summarizes the quantitative performance metrics of these platforms:

Assay ModalityTarget BiomarkerLimit of Detection (Cells/Well)Linear Dynamic RangeAssay TimeMultiplex Compatibility
MTT / WST-1 Mitochondrial Reductase~1,0001 - 2 logs2 - 4 hoursPoor (Destructive/Colorimetric)
CellTiter-Glo Intracellular ATP15 - 50Up to 5 logs10 - 15 minsHigh (Requires remaining cells)
LDH Release Extracellular LDH~2002 - 3 logs30 - 45 minsExcellent (Supernatant only)
xCELLigence Cellular Impedance~100N/A (Continuous)Real-Time (Days)Excellent (Non-destructive)

Workflow for Multiplexed Cytotoxicity Screening

G Start Seed Paired Cell Lines (Cancerous vs. Non-Cancerous) Treat Apply Compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Split Multiplexing Decision Point Incubate->Split LDH Sample Supernatant (LDH Release Assay) Split->LDH Fractionate Media ATP Lyse Remaining Cells (ATP CellTiter-Glo Assay) Split->ATP Retain Cells Necrosis Quantify Membrane Rupture (Cytocidal Effect) LDH->Necrosis Viability Quantify Metabolic Viability (Cytostatic/Cytocidal) ATP->Viability TI Calculate Therapeutic Index (TI) TI = IC50(Normal) / IC50(Cancer) Necrosis->TI Viability->TI

Workflow for multiplexed evaluation of cytotoxicity and viability to determine Therapeutic Index.

Self-Validating Experimental Protocol: Multiplexed ATP/LDH Assay

Objective : Determine the TI of a novel kinase inhibitor using paired cancerous and non-cancerous cell lines. System Validation : By measuring both LDH release (membrane rupture) and ATP (metabolic viability) from the exact same well, we create an internal control. A true cytotoxic event must show a proportional decrease in ATP and an increase in LDH.

Step-by-Step Methodology :

  • Cell Seeding & Growth Curve Validation :

    • Action: Seed cancerous and non-cancerous cells at optimized densities (e.g., 5,000 cells/well) in a 96-well plate.

    • Causality: Cancerous and non-cancerous lines rarely share the same doubling time. Seeding them at identical densities without prior growth curve validation often results in the faster-growing line reaching confluence prematurely, triggering contact inhibition and artificially altering drug sensitivity.

  • Compound Treatment :

    • Action: Treat with a 10-point dose-response curve of the test compound. Include a Vehicle Control (DMSO) and a Positive Control (e.g., 1% Triton X-100 for maximum LDH release).

    • Causality: The 10-point curve ensures sufficient data density to accurately calculate the IC50 (viability) and LC50 (lethality) inflection points.

  • Supernatant Transfer (LDH Assay) :

    • Action: After 48 hours of incubation, carefully transfer 50 µL of supernatant to a new opaque 96-well plate. Add the LDH detection reagent, incubate for 30 minutes in the dark, and read absorbance/luminescence.

    • Causality: By transferring exactly 50 µL of supernatant to a secondary plate rather than lysing the entire well, we preserve the cellular monolayer. This transforms a standard endpoint assay into a self-validating multiplexed system.

  • Cell Lysis (ATP Assay) :

    • Action: Add 50 µL of CellTiter-Glo reagent to the remaining cells and media in the original plate. Shake for 2 minutes to induce complete lysis, incubate for 10 minutes at room temperature, and read on a luminometer.

    • Causality: The 10-minute incubation post-lysis is a biochemical necessity. It allows the proprietary ATPase inhibitors in the reagent to fully quench endogenous ATPases, ensuring the luminescent signal remains stable and accurately reflects the viability at the exact moment of lysis.

  • Data Integration & TI Calculation :

    • Action: Calculate the IC50 (from ATP data) for both cell lines. The Therapeutic Index is calculated as TI=IC50normal​/IC50cancer​ .

    • Causality: A compound with an IC50 of 10 nM in cancer cells and 1000 nM in normal cells yields a TI of 100, indicating a highly favorable safety window for downstream in vivo studies.

References

  • Improving the therapeutic index in adoptive cell therapy: key factors that impact efficacy. National Institutes of Health (NIH).[Link]

  • Is Your MTT Assay Really the Best Choice? Promega.[Link]

  • Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes. PMC.[Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? PubMed.[Link]

  • Real-time cell analysis system in cytotoxicity applications: Usefulness and comparison with tetrazolium salt assays. PMC.[Link]

  • In vitro immunotherapy potency assays using real-time cell analysis. PLOS One.[Link]

Sources

assessing the drug-likeness properties of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole analogs

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Drug-Likeness Properties of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole Analogs: A Comparative Guide

The optimization of pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern drug discovery. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure, frequently deployed as a metabolically stable bioisostere for amide and ester functionalities[1]. When flanked by a basic piperidine ring and an aromatic pyridine moiety—yielding 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole analogs—the resulting chemical space offers a compelling balance of aqueous solubility, membrane permeability, and target engagement.

This guide objectively compares the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this oxadiazole scaffold against its traditional amide and 1,3,4-thiadiazole alternatives. By detailing the causality behind experimental choices and providing self-validating protocols, we aim to equip drug development professionals with a robust framework for scaffold evaluation.

Part 1: Causality in Scaffold Design and Bioisosteric Replacement

The structural components of the 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole system are not arbitrary; they are selected to solve specific physicochemical liabilities encountered during lead optimization:

  • 1,3,4-Oxadiazole Core: Amides are highly susceptible to enzymatic hydrolysis by amidases in vivo. Replacing an amide linker with a 1,3,4-oxadiazole ring preserves the necessary hydrogen-bond acceptor geometry while drastically enhancing metabolic stability in aqueous and enzymatic environments[1]. Furthermore, the oxadiazole ring increases lipophilicity, which facilitates transmembrane diffusion without violating Lipinski's Rule of Five[1].

  • Piperidin-4-yl Moiety: The inclusion of a basic secondary amine (piperidine) introduces a protonatable center at physiological pH (pKa ~ 9.5). This drastically improves thermodynamic solubility and provides a critical electrostatic interaction point (salt bridge) with acidic residues in target binding pockets.

  • Pyridin-2-yl Ring: The pyridine nitrogen acts as an additional hydrogen-bond acceptor. Compared to a simple phenyl ring, pyridine lowers the overall lipophilicity (LogP) slightly, preventing the molecule from becoming excessively greasy—a common cause of high microsomal clearance and off-target toxicity[2].

PharmacophoreLogic Piperidine Piperidin-4-yl (Basic Center) Improves Solubility & Salt Formation Oxadiazole 1,3,4-Oxadiazole Core (Amide Bioisostere) Enhances Metabolic Stability Piperidine->Oxadiazole Linked via C2 Target Optimized Drug-Likeness (Balanced ADME Profile) Oxadiazole->Target Synergistic Effect Pyridine Pyridin-2-yl (Aromatic H-Bond Acceptor) Tunes Lipophilicity & Binding Pyridine->Oxadiazole Linked via C5

Logical relationship of pharmacophore components in the oxadiazole scaffold.

Part 2: Comparative Physicochemical & ADME Profiling

To objectively assess the performance of the 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole scaffold, we must compare it against its direct structural analogs: the Amide Analog (where the oxadiazole is replaced by a -CONH- linker) and the 1,3,4-Thiadiazole Analog (where the oxadiazole oxygen is replaced by sulfur).

Table 1: Comparative In Vitro ADME and Physicochemical Properties

Property / AssayAmide Analog1,3,4-Oxadiazole Analog1,3,4-Thiadiazole Analog
Molecular Weight (Da) 217.27230.27246.33
cLogP 1.21.82.4
Kinetic Solubility (pH 7.4) High (>200 µM)Moderate (100-150 µM)Low (<50 µM)
HLM Stability (T½, min) < 15 (Rapid hydrolysis)> 60 (Highly stable)[3]> 45 (Moderate CYP oxidation)
Caco-2 Permeability (Papp) Low (Efflux prone)High (Good passive diffusion)High (Highly lipophilic)
HepG2 Cytotoxicity (IC50) > 100 µM> 100 µM~ 40 µM (Potential toxicity)

Causality Analysis: The Amide Analog suffers from rapid clearance due to amidase-mediated hydrolysis, leading to a short half-life (T½ < 15 min). The 1,3,4-Thiadiazole Analog is highly stable but suffers from poor aqueous solubility due to the high lipophilicity of the sulfur atom, which can also drive non-specific protein binding and cytotoxicity. The 1,3,4-Oxadiazole Analog strikes the optimal balance: it resists hydrolysis, maintains acceptable aqueous solubility due to the piperidine nitrogen, and exhibits excellent membrane permeability[4][5].

Part 3: Self-Validating Experimental Protocols

Trustworthiness in ADME profiling relies on self-validating assay designs. Every protocol must include internal controls that verify the integrity of the biological matrix and the analytical instrumentation.

Protocol 1: Liver Microsomal Stability Assay (HLM)

This assay determines the in vitro intrinsic clearance (CLint) of the oxadiazole analogs. Because the 1,3,4-oxadiazole ring is designed to resist metabolism[1], proving its stability requires a robust assay where metabolically labile controls rapidly degrade.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound (Oxadiazole analog) to a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration ≤ 0.1% to prevent CYP450 inhibition.

  • Self-Validation Controls:

    • Positive Control: Run Verapamil or Testosterone (1 µM) in parallel. Rapid degradation of these controls validates that the microsomes are enzymatically active.

    • Negative Control (Minus-NADPH): Incubate the test compound in the matrix without the NADPH regenerating system. This differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot the natural log of the remaining percentage of the parent compound versus time to calculate the elimination rate constant (k) and half-life (T½ = 0.693/k).

MicrosomalStability Prep Prepare HLM Matrix (0.5 mg/mL, pH 7.4) Spike Spike Test Compound & Controls (1 µM) Prep->Spike Incubate Incubate at 37°C (+/- NADPH) Spike->Incubate Quench Time-Course Quench (Ice-Cold ACN + IS) Incubate->Quench Analyze LC-MS/MS Analysis (Calculate T½ & CLint) Quench->Analyze

Self-validating workflow for assessing in vitro microsomal stability.

Protocol 2: Kinetic Aqueous Solubility (Nephelometry)

Because the piperidine ring is intended to rescue the solubility lost by the lipophilic oxadiazole and pyridine rings, kinetic solubility must be accurately quantified.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the oxadiazole analog in 100% DMSO.

  • Serial Dilution: Create a dilution series in DMSO (e.g., 0.1 to 10 mM).

  • Aqueous Spiking: Spike 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (final DMSO = 1%).

  • Incubation: Shake the plate at 25°C for 2 hours to reach kinetic equilibrium.

  • Self-Validation Control: Use Nicardipine as a low-solubility control and Propranolol as a high-solubility control.

  • Measurement: Read the absorbance at 620 nm (nephelometry) to detect light scattering caused by precipitation. The kinetic solubility limit is defined as the highest concentration where the absorbance is statistically indistinguishable from the blank (PBS + 1% DMSO).

Conclusion

The 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole scaffold represents a highly optimized structural motif in medicinal chemistry. By leveraging the 1,3,4-oxadiazole as a bioisostere, researchers can bypass the metabolic liabilities of amides while avoiding the solubility and toxicity pitfalls of thiadiazoles. When paired with rigorous, self-validating ADME assays, this scaffold demonstrates a superior drug-likeness profile suitable for advancing into in vivo pharmacokinetic studies.

References

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. PMC / NIH.[Link]

  • Lonidamine-1,3,4-oxadiazole derivatives with antiproliferative effects on HCT116 colon cancer cell lines: biological evaluation, ADMET, and computational studies. PMC / NIH.[Link]

  • Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. Journal of Applied Pharmaceutical Science. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC / NIH.[Link]

  • Synthesis and evaluation of edaravone-1,3,4-oxadiazole derivatives as potential anti-cancer inhibitors. RSC Advances.[Link]

Sources

Safety Operating Guide

2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a mechanistic science. To safely handle, process, and dispose of 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole , we must first deconstruct its molecular architecture. This compound is a specialized heterocyclic intermediate featuring three distinct functional moieties, each dictating specific operational and disposal imperatives.

By understanding the causality behind these structural components, laboratory personnel and drug development professionals can engineer a self-validating safety protocol that protects both human health and the environment.

Physicochemical & Toxicological Profiling

The operational hazards of this compound are driven by the synergistic effects of its three core ring structures:

  • The Piperidine Ring: This secondary amine confers strong basicity and nucleophilicity to the molecule. Analogous to pure piperidine, this moiety is a known skin and eye irritant, can cause severe burns in concentrated forms, and is toxic if swallowed or absorbed through the skin[1].

  • The Pyridine Ring: An aromatic heterocycle associated with hepatic toxicity, high water solubility, and environmental persistence. Pyridine derivatives evaporate easily, posing significant inhalation risks, and are highly mobile in aquatic environments, necessitating strict containment[2].

  • The 1,3,4-Oxadiazole Core: While oxadiazole derivatives generally exhibit low acute toxicity in mammalian models and are widely used as stable pharmacophores[3], this five-membered ring is highly nitrogenous. When subjected to thermal stress or improper incineration, it decomposes into lethal nitrogen oxides (NOx).

Quantitative Hazard Summary

To facilitate rapid risk assessment, the following table synthesizes the quantitative data and regulatory categorizations associated with the structural components of this compound.

ParameterValue / ClassificationCausality / Operational Note
Molecular Formula C12H14N4OHigh nitrogen content (4 atoms) dictates mandatory NOx scrubbing during thermal destruction.
Primary Hazard Classes Acute Tox. 4 (Oral), Skin Corr. 1BDriven primarily by the basic piperidine and toxic pyridine moieties[1].
EPA RCRA Analogs F005 / U196Must be treated as a regulated hazardous waste stream due to the pyridine substructure[4].
Thermal Decomposition CO, CO2, NOxRequires high-temperature incineration (>1000°C) to break the highly stable oxadiazole ring.
Chemical Incompatibilities Strong oxidizers, strong acidsHigh risk of exothermic reactivity due to the secondary amine in the piperidine ring.

Operational Safety & Spill Response Protocol

Every protocol in a high-functioning laboratory must be a self-validating system . If a spill occurs, you must not only clean it but scientifically verify that the hazard has been neutralized.

Step-by-Step Spill Response & Validation:

  • Evacuate and Ventilate: Immediately isolate the spill area. Ensure the localized exhaust or fume hood is operating at maximum capacity to mitigate the inhalation hazard of the pyridine moiety.

  • Absorption (Causality-Driven): Apply an inert, non-combustible absorbent (e.g., diatomaceous earth, vermiculite, or dry sand) to the spill. Causality: The basic nature of the piperidine ring can react exothermically with acidic neutralizers or combustible absorbents like sawdust; inert materials prevent secondary thermal reactions.

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of any residual volatile vapors. Place the debris into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

  • Surface Decontamination & Validation: Wash the spill surface thoroughly with a mild detergent and water.

    • Self-Validation Step: Swab the decontaminated area with pH indicator paper. A neutral pH (7.0) confirms the complete removal of the basic piperidine and pyridine residues. If the pH remains alkaline (>7.5), repeat the washing step.

Waste Segregation & Disposal Plan

Because this compound contains a pyridine ring, its disposal must mirror the stringent requirements of EPA RCRA hazardous waste codes (such as F005 for spent non-halogenated solvents or U196 for discarded pyridine)[4].

Step-by-Step Disposal Methodology:

  • Stream Identification: Classify the waste as "Nitrogenous Heterocyclic Hazardous Waste." Do not mix this with general organic waste or halogenated streams.

  • Chemical Segregation: Store the waste in a designated satellite accumulation area.

    • Self-Validation Step: Cross-reference the waste log prior to addition. Ensure the receiving carboy contains zero strong oxidizers or acids, which could trigger a violent acid-base exotherm.

  • Primary Containment: Use heavy-duty HDPE carboys or amber glass bottles. Cap tightly immediately after use. Causality: Pyridine derivatives have a high vapor pressure and low odor threshold; unsealed containers will rapidly contaminate laboratory air[2].

  • Final Destruction (Incineration): Transfer the sealed containers to a licensed hazardous waste facility. The mandatory disposal method is high-temperature rotary kiln incineration (>1000°C) .

    • Causality: Standard combustion of a molecule with four nitrogen atoms will yield lethal nitrogen dioxide (NO2) and nitric oxide (NO). The disposal facility must be explicitly verified to utilize active NOx scrubbing systems to neutralize these emissions before atmospheric release.

Waste Management Workflow

The following diagram maps the logical progression of waste segregation, validation, and compliant destruction.

WasteManagementWorkflow Start Waste Generation: 2-(Piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole Liquid Liquid Waste Stream (Aqueous / Organic) Start->Liquid Solid Solid Waste Stream (Spill Debris / PPE) Start->Solid Segregation Chemical Segregation (Isolate from Acids & Oxidizers) Liquid->Segregation Solid->Segregation Validation Validation Step: pH & Compatibility Check Segregation->Validation Quality Control Incineration High-Temp Incineration (>1000°C) with NOx Scrubbing Systems Validation->Incineration EPA/RCRA Compliant Transfer

Workflow for the segregation, validation, and destruction of nitrogenous heterocyclic waste.

References

  • Piperidine - SAFETY DATA SHEET - PENTA Source: Penta Chemicals URL:[Link]

  • PYRIDINE - EPA OSC Response Source: Environmental Protection Agency (EPA) URL:[Link]

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies Source: National Institutes of Health (NIH) URL:[Link]

  • Hazardous Waste Listings | EPA Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.